2-Undecyloxirane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-undecyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAPVLMBPUYKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925402 | |
| Record name | 2-Undecyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66587-57-3, 12609-83-5 | |
| Record name | Epoxides, C13-16-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066587573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epoxides, C13-16-alkyl | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Undecyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epoxides, C13-16-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.361 | |
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Foundational & Exploratory
Synthesis of 2-Undecyloxirane from 1-Dodecene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-undecyloxirane (B156488), also known as 1,2-epoxytridecane, from the readily available starting material, 1-dodecene (B91753). The primary synthetic route discussed is the epoxidation of the terminal alkene. This document details the most common and effective methods for this transformation, including the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and catalytic systems employing hydrogen peroxide as the terminal oxidant. This guide includes detailed experimental protocols, quantitative data on reaction parameters, and characterization of the final product, making it a valuable resource for researchers in organic synthesis and drug development.
Introduction
Epoxides are a crucial class of intermediates in organic synthesis due to the strained three-membered ring that can be readily opened by a variety of nucleophiles, leading to the formation of diverse functionalized molecules. This compound, a 1,2-epoxide derived from 1-dodecene, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its long alkyl chain makes it a valuable precursor for the introduction of lipophilic moieties in target molecules. This guide focuses on the practical synthesis of this compound from 1-dodecene, providing detailed methodologies and data to enable its efficient preparation in a laboratory setting.
Reaction Pathway: Epoxidation of 1-Dodecene
The synthesis of this compound from 1-dodecene is achieved through an epoxidation reaction, where the pi bond of the alkene is converted into a three-membered oxirane ring.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methods for the epoxidation of 1-dodecene are detailed below.
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a classic and reliable method for the epoxidation of alkenes.
Workflow:
Caption: Experimental workflow for m-CPBA mediated epoxidation.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1 equivalent) in dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Stir for 20 minutes.
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Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) and brine (1 x 50 mL).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.
Method 2: Catalytic Epoxidation with Hydrogen Peroxide
This method is considered a "greener" alternative as it uses hydrogen peroxide as the oxidant, with water as the only byproduct. Various catalytic systems can be employed.
General Protocol:
-
Reaction Setup: To a solution of 1-dodecene (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the catalyst (e.g., a manganese or tungsten-based catalyst, typically in the range of 0.1-5 mol%).
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Reagent Addition: Add aqueous hydrogen peroxide (30-50% w/w, 1.5-3 equivalents) dropwise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Reaction: Stir the mixture vigorously for the required reaction time (this can vary from a few hours to 24 hours depending on the catalyst and temperature).
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Monitoring: Monitor the reaction progress by GC or TLC.
-
Work-up and Isolation: After the reaction is complete, the work-up procedure will depend on the catalyst used. Typically, it involves quenching any remaining hydrogen peroxide, followed by extraction of the product into an organic solvent, washing, drying, and solvent evaporation.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography.
Data Presentation
Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆O | N/A |
| Molecular Weight | 198.35 g/mol | N/A |
| Boiling Point | 138 °C / 15 mmHg | [1] |
| Density | 0.841 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.438 | [1] |
| ¹H NMR (CDCl₃) | δ 2.90 (m, 1H), 2.75 (dd, 1H), 2.45 (dd, 1H), 1.50-1.20 (m, 20H), 0.88 (t, 3H) | [2] |
| ¹³C NMR (CDCl₃) | δ 52.5, 47.1, 32.6, 31.9, 29.6, 29.5, 29.3, 26.1, 22.7, 14.1 | [3] |
| FTIR (neat) | 3040, 2920, 2850, 1465, 1250, 840 cm⁻¹ |
Note: NMR and IR data are typical for 1,2-disubstituted epoxides and may vary slightly based on experimental conditions and instrumentation.
Comparison of Epoxidation Methods for Alkenes
| Method | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| Peroxy Acid | m-CPBA | None | Dichloromethane | 0 - RT | ~75-90 | >95 | |
| Catalytic | H₂O₂ | MnSO₄/Bicarbonate | Ionic Liquid | RT | High | High | |
| Catalytic | H₂O₂ | Methyltrioxorhenium (MTO) | Pyridine/CH₃CN | RT | High | High | |
| Catalytic | H₂O₂ | Tungstophosphoric acid | Isopropanol | 80 | up to 37 (conversion) | 56 |
Characterization
The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The protons on the oxirane ring typically appear as multiplets in the range of δ 2.4-3.0 ppm. The methylene (B1212753) protons of the undecyl chain will appear as a complex multiplet around δ 1.2-1.6 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.
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¹³C NMR: The carbons of the epoxide ring are characteristically shifted and appear in the region of δ 45-55 ppm. The carbons of the alkyl chain will appear in the δ 14-32 ppm region.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the epoxide ring can be confirmed by characteristic C-O stretching vibrations. Key peaks include an asymmetric ring stretch (around 1250 cm⁻¹) and a symmetric ring stretch (the "breathing" mode) which often appears as a band around 840-950 cm⁻¹. The C-H stretching of the alkyl chain will be prominent around 2850-2960 cm⁻¹.
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Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry can be used to confirm the molecular weight of the product (198.35 g/mol ).
Conclusion
The synthesis of this compound from 1-dodecene is a straightforward and efficient process that can be achieved through well-established epoxidation methods. The choice between using a peroxy acid like m-CPBA or a catalytic system with hydrogen peroxide will depend on factors such as scale, cost, and green chemistry considerations. This guide provides the necessary detailed protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs, as well as the means to characterize the final product thoroughly.
References
Spectroscopic Profile of 2-Undecyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Undecyloxirane, a valuable epoxide intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 (Oxirane CH) | 52.4 |
| C2 (Oxirane CH₂) | 47.1 |
| C3 | 32.5 |
| C4 | 31.9 |
| C5-C10 | 29.7, 29.6, 29.5, 29.3 |
| C11 | 26.0 |
| C12 | 22.7 |
| C13 | 14.1 |
Note: Specific peak assignments for C5-C10 may vary slightly due to the similarity of their chemical environments.
Unfortunately, a publicly available ¹H NMR spectrum for this compound could not be located in the searched databases.
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of this compound exhibits characteristic peaks indicative of its epoxide and alkane functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2925 | C-H stretch | Alkane (CH₂) |
| ~2855 | C-H stretch | Alkane (CH₃, CH₂) |
| ~1465 | C-H bend | Alkane (CH₂) |
| ~1250 | C-O stretch | Epoxide (ring breathing) |
| ~840 | C-O stretch | Epoxide (asymmetric ring stretch) |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 198 | [M]⁺ | Molecular Ion |
| 183 | [M - CH₃]⁺ | Loss of a methyl group |
| 155 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These represent standard procedures for the analysis of similar non-polar, volatile organic compounds.
NMR Spectroscopy (¹³C NMR)
Sample Preparation: A solution of this compound is prepared by dissolving approximately 50-100 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.
Instrumentation and Parameters:
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Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 125 MHz for ¹³C nuclei.
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Technique: Proton-decoupled ¹³C NMR.
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Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30').
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Acquisition Parameters:
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Spectral Width: 0-220 ppm.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024 to 4096, depending on the desired signal-to-noise ratio.
-
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Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening of 1-2 Hz) followed by a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid sample can be analyzed directly. A thin film of the liquid is prepared by placing a drop of the compound between two polished salt plates (e.g., NaCl or KBr).[1]
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA.
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Technique: Transmission or Attenuated Total Reflectance (ATR). For a neat liquid, transmission is common.
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Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Data Processing: A background spectrum of the clean, empty sample compartment (or clean salt plates) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 10-100 µg/mL.[2]
Instrumentation and Parameters:
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Gas Chromatograph (GC):
-
Injection Mode: Splitless injection of 1 µL of the sample solution.
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Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
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Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
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-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks are analyzed. The mass spectrum of the peak corresponding to this compound is compared to spectral libraries (e.g., NIST, Wiley) for confirmation and interpretation of the fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analyses described.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Reactivity of the Oxirane Ring in 2-Undecyloxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the oxirane ring in 2-Undecyloxirane (also known as 1,2-epoxytridecane). While specific quantitative data for this long-chain mono-substituted epoxide is not extensively available in peer-reviewed literature, this document extrapolates from the well-established principles of epoxide chemistry to predict its behavior under various reaction conditions. The guide covers the fundamental aspects of acid- and base-catalyzed ring-opening reactions, the role of nucleophiles in determining regioselectivity, and potential enzymatic transformations. Detailed generalized experimental protocols and conceptual diagrams are provided to aid researchers in designing synthetic strategies and understanding the chemical biology of this class of molecules.
Introduction to the Reactivity of this compound
This compound is a terminal epoxide characterized by a three-membered heterocyclic ring containing an oxygen atom, attached to an eleven-carbon alkyl chain. The inherent ring strain and the polarity of the carbon-oxygen bonds make the oxirane ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate in the preparation of a variety of functionalized molecules, including 1,2-diols, amino alcohols, and ether alcohols, which are valuable building blocks in medicinal chemistry and materials science.
The regioselectivity of the ring-opening reaction—that is, which of the two carbon atoms of the oxirane ring is attacked by the nucleophile—is a critical aspect of its chemistry and is primarily dictated by the reaction conditions (acidic or basic) and the nature of the attacking nucleophile.
Regioselectivity in the Ring-Opening of this compound
The outcome of the nucleophilic attack on the asymmetric oxirane ring of this compound is governed by a combination of steric and electronic factors.
Basic or Nucleophilic Conditions (SN2 Mechanism)
Under basic or neutral conditions, with strong nucleophiles (e.g., alkoxides, amines, thiolates), the ring-opening of this compound proceeds via a direct SN2 mechanism. In this pathway, the nucleophile attacks the sterically less hindered carbon atom. For this compound, the terminal carbon (C1) is significantly less sterically encumbered than the internal carbon (C2), which is attached to the undecyl chain. Therefore, nucleophilic attack will predominantly occur at C1.
-
Predicted Major Product: Attack at C1 leads to the formation of a secondary alcohol.
-
Predicted Minor Product: Attack at C2, which is sterically hindered, is significantly less favorable and would result in a primary alcohol.
Acidic Conditions (SN1-like Mechanism)
Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, making it a better leaving group. This is followed by nucleophilic attack. The transition state of this reaction has significant SN1 character, with a developing positive charge on the carbon atoms of the oxirane ring. This positive charge is better stabilized on the more substituted carbon atom (C2) due to the electron-donating inductive effect of the alkyl chain. Consequently, the nucleophile will preferentially attack the more substituted C2 carbon.
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Predicted Major Product: Attack at C2 leads to the formation of a primary alcohol.
-
Predicted Minor Product: Attack at C1 is less favored due to the lower stability of the developing positive charge on the terminal carbon.
Key Ring-Opening Reactions and Experimental Protocols
While specific quantitative data for this compound is scarce, the following sections provide generalized experimental protocols for key ring-opening reactions based on established procedures for similar long-chain epoxides. Researchers should optimize these protocols for their specific applications.
Hydrolysis to form 1,2-Tridecanediol
The hydrolysis of this compound yields 1,2-tridecanediol, a vicinal diol. The regioselectivity of this reaction is dependent on the pH of the medium.
Table 1: Predicted Products of this compound Hydrolysis
| Condition | Catalyst | Predicted Major Product | Predicted Minor Product |
| Acidic | H₂SO₄, HCl | 1,2-Tridecanediol (attack at C2) | 1,2-Tridecanediol (attack at C1) |
| Basic | NaOH, KOH | 1,2-Tridecanediol (attack at C1) | 1,2-Tridecanediol (attack at C2) |
Experimental Protocol: Acid-Catalyzed Hydrolysis (Generalized)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of a water-miscible solvent (e.g., acetone, THF) and water (e.g., 10:1 v/v).
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Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Ring-Opening with Amines to form Amino Alcohols
The reaction of this compound with amines is a common route to β-amino alcohols, which are important scaffolds in many biologically active molecules.
Table 2: Predicted Products of this compound Aminolysis
| Condition | Nucleophile | Predicted Major Product |
| Neutral/Basic | Primary/Secondary Amine | 1-Amino-2-tridecanol |
| Lewis Acid Catalyzed | Primary/Secondary Amine | 2-Amino-1-tridecanol |
Experimental Protocol: Base-Catalyzed Aminolysis (Generalized)
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Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol) or use the amine as the solvent if it is a liquid.
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Nucleophile Addition: Add the amine (2.0-5.0 eq.).
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Reaction: Heat the mixture to a temperature between 60-100 °C and monitor the reaction by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture and remove the excess amine and solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography or crystallization.
Ring-Opening with Other Nucleophiles
A variety of other nucleophiles can be employed to open the oxirane ring of this compound, leading to a diverse range of functionalized products.
Table 3: Ring-Opening of this compound with Various Nucleophiles
| Nucleophile | Condition | Predicted Major Product |
| Azide (N₃⁻) | Basic | 1-Azido-2-tridecanol |
| Thiolate (RS⁻) | Basic | 1-(Alkylthio)-2-tridecanol |
| Alkoxide (RO⁻) | Basic | 1-Alkoxy-2-tridecanol |
| Grignard (RMgX) | Neutral | Secondary Alcohol (attack at C1) |
| Organolithium (RLi) | Neutral | Secondary Alcohol (attack at C1) |
Enzymatic Ring-Opening of this compound
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols.[1] These enzymes are of significant interest in biocatalysis due to their often high regio- and enantioselectivity. The enzymatic hydrolysis of long-chain epoxides like this compound is plausible.
The reaction proceeds via a nucleophilic attack of a water molecule, activated by the enzyme's active site, on one of the epoxide carbons. The regioselectivity of enzymatic hydrolysis is dependent on the specific enzyme used. Some epoxide hydrolases exhibit a preference for the terminal carbon of mono-substituted epoxides, while others may favor the substituted carbon.
Kinetic Resolution:
Enzymatic hydrolysis can also be employed for the kinetic resolution of racemic this compound. In this process, one enantiomer of the epoxide is preferentially hydrolyzed by the enzyme, leaving the unreacted epoxide enriched in the other enantiomer. This is a powerful method for the preparation of enantioenriched epoxides and diols.
Relevance in Drug Development and Biological Systems
While direct involvement of this compound in signaling pathways is not documented, long-chain epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), are known endogenous signaling molecules with roles in vasodilation, anti-inflammation, and cardioprotection.[2] The reactivity of the epoxide moiety is central to their biological activity and metabolism, which is primarily mediated by soluble epoxide hydrolase (sEH).
The ability of this compound to undergo various ring-opening reactions makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity. The introduction of different functional groups via ring-opening allows for the generation of diverse chemical libraries for drug discovery programs. For instance, the synthesis of β-amino alcohols can lead to compounds with potential applications as enzyme inhibitors or receptor modulators.
Conclusion
The reactivity of the oxirane ring in this compound is a predictable and versatile tool for organic synthesis. The regiochemical outcome of its ring-opening reactions can be effectively controlled by the choice of reaction conditions, with basic/nucleophilic conditions favoring attack at the less substituted carbon (C1) and acidic conditions promoting attack at the more substituted carbon (C2). Although specific quantitative data for this particular long-chain epoxide is limited in the public domain, the general principles of epoxide chemistry provide a robust framework for its application in the synthesis of valuable intermediates for research, and potentially, for the development of new therapeutic agents. Future studies focusing on the quantitative aspects of its reactivity and its biological evaluation are warranted to fully exploit the potential of this versatile building block.
References
Unlocking the Research Potential of 2-Undecyloxirane: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Exploration of the Synthesis, Biological Activity, and Diverse Research Applications of a Versatile Long-Chain Epoxide
2-Undecyloxirane, also known as 1,2-epoxytridecane, is a long-chain aliphatic epoxide that has garnered significant interest across various scientific disciplines. Its unique chemical structure, featuring a reactive oxirane ring and a lipophilic undecyl chain, underpins its diverse biological activities and makes it a valuable tool in chemical synthesis and biological research. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its role in insect biochemistry and as a precursor for novel bioactive molecules. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to facilitate its use in laboratory settings.
Chemical and Physical Properties
This compound is a colorless liquid with a molecular formula of C13H26O and a molecular weight of 198.34 g/mol .[1] Its structure consists of a three-membered epoxide ring attached to an eleven-carbon alkyl chain. This combination of a polar, reactive functional group and a long, nonpolar tail confers amphiphilic properties to the molecule, influencing its solubility and interaction with biological membranes.
| Property | Value |
| Molecular Formula | C13H26O |
| Molecular Weight | 198.34 g/mol |
| Boiling Point | 138 °C at 15 mmHg |
| Density | 0.841 g/mL at 25 °C |
| Refractive Index | n20/D 1.438 |
Table 1: Physicochemical properties of (R)-(+)-2-Undecyloxirane.[1]
Core Research Application: Insect Control and Chemical Ecology
A primary and well-established application of this compound and structurally related long-chain epoxides lies in the field of entomology, specifically in the study and manipulation of insect behavior and development. These molecules function as key components of insect pheromones and as mimics of juvenile hormones.
Pheromone Synthesis and Insect Attraction
Long-chain epoxides are critical components of the sex pheromones of various lepidopteran species, including the elm spanworm and the painted apple moth.[2] The precise stereochemistry of the epoxide is often crucial for biological activity, necessitating asymmetric synthesis methods to produce enantiomerically pure compounds.[2][3] this compound can serve as a key building block or a target molecule in the synthesis of these complex pheromones. The use of these synthetic pheromones is a cornerstone of integrated pest management (IPM) programs, where they are employed in traps for monitoring insect populations and for mating disruption.
The behavioral response of insects to these pheromones is highly specific and can be exploited for pest control. Furthermore, some compounds can act as kairomones, where a chemical signal from one species benefits a receiver of a different species, for example, attracting predators or parasitoids of the pest insect.
Juvenile Hormone Mimicry and Insect Growth Regulation
This compound and similar epoxides can act as juvenile hormone (JH) analogs or mimics. Juvenile hormones are sesquiterpenoids that regulate a wide range of physiological processes in insects, including development, reproduction, and diapause. By mimicking the action of natural JHs, these synthetic analogs can disrupt the normal life cycle of insects, preventing larvae from metamorphosing into adults and thereby inhibiting reproduction. This makes them effective as insect growth regulators (IGRs) for controlling pest populations, including mosquitoes and agricultural pests. Methoprene, a well-known JHA, is used in drinking water cisterns to control mosquito larvae due to its low toxicity to non-target organisms.
The molecular mechanism of JH action involves binding to an intracellular receptor, Methoprene-tolerant (Met), which then modulates the transcription of target genes. Recent research has also elucidated a membrane-associated signaling pathway involving phospholipase C that enhances the transcriptional activity of Met.
Experimental Protocols
Asymmetric Synthesis of Alkenyl Epoxides for Pheromone Production
This protocol outlines a general strategy for the asymmetric synthesis of chiral alkenyl epoxides, which are common components of insect sex pheromones. This multi-step synthesis relies on Sharpless asymmetric epoxidation to establish the required stereochemistry.
Materials:
-
Propargyl alcohol
-
1-Bromononane (B48978) (or other appropriate 1-bromoalkane)
-
Brown's P2-Ni catalyst (for cis-reduction)
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate (for (2R,3S) epoxide) or (-)-Diethyl tartrate (for (2S,3R) epoxide)
-
tert-Butyl hydroperoxide (TBHP)
-
Appropriate alkyne for coupling
-
Triflic anhydride
-
n-Butyllithium (n-BuLi)
-
Solvents (e.g., dichloromethane (B109758), THF, hexane)
Procedure:
-
Alkylation of Propargyl Alcohol:
-
Deprotonate propargyl alcohol using a suitable base (e.g., n-BuLi) in an inert solvent like THF at low temperature.
-
Add 1-bromononane to the resulting acetylide to form the corresponding alkynyl alcohol.
-
-
Cis-Selective Reduction:
-
Reduce the triple bond of the alkynyl alcohol to a cis-double bond using Brown's P2-Ni catalyst. This is achieved by the hydrogenation of the alkyne in the presence of the catalyst.
-
-
Sharpless Asymmetric Epoxidation:
-
In a solution of dichloromethane, cool the cis-allylic alcohol.
-
Add titanium(IV) isopropoxide and the appropriate chiral diethyl tartrate.
-
Add TBHP dropwise while maintaining the low temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction to isolate the chiral epoxide.
-
-
Synthesis of Epoxy Triflate:
-
Dissolve the chiral epoxide in dichloromethane and cool.
-
Add pyridine followed by the dropwise addition of triflic anhydride.
-
Stir until the reaction is complete (monitored by TLC).
-
Isolate the epoxy triflate after aqueous workup.
-
-
Alkylation with Acetylide:
-
In a separate flask, deprotonate the desired terminal alkyne with n-BuLi in THF at low temperature.
-
Add the solution of the epoxy triflate to the acetylide solution.
-
Allow the reaction to proceed to form the coupled product.
-
-
Final Cis-Reduction:
-
Perform a second cis-selective reduction of the newly introduced triple bond using Brown's P2-Ni catalyst to yield the final alkenyl epoxide pheromone component.
-
-
Purification and Characterization:
-
Purify the final product using column chromatography.
-
Characterize the structure and stereochemistry using NMR spectroscopy, mass spectrometry, and chiral GC analysis.
-
Experimental Workflow for Asymmetric Synthesis of Alkenyl Epoxides
Caption: Asymmetric synthesis workflow for alkenyl epoxide pheromones.
Signaling Pathways
Juvenile Hormone III (JH III) Biosynthesis and Signaling
The biosynthesis of JH III, the most common form of juvenile hormone in insects, originates from the mevalonate (B85504) pathway, which is also responsible for cholesterol synthesis in other organisms. The final steps of the pathway, converting farnesoic acid to JH III, are catalyzed by the enzymes juvenile hormone acid methyltransferase (JHAMT) and methyl farnesoate epoxidase (CYP15A1). The activity of these enzymes is a key regulatory point in JH III production.
Once synthesized and released into the hemolymph, JH exerts its effects through at least two interconnected pathways: a genomic pathway mediated by the intracellular receptor Met, and a non-genomic pathway initiated at the cell membrane that activates phospholipase C (PLC).
Juvenile Hormone III Biosynthesis Pathway
Caption: Key steps in the biosynthesis of Juvenile Hormone III.
Juvenile Hormone Signaling Pathway
Caption: Dual signaling pathways of Juvenile Hormone III.
Potential for Broader Research and Drug Development
While the primary application of this compound is in insect chemical ecology, its reactive epoxide functionality presents opportunities for broader research, including in drug development for human health. The principles of enzyme inhibition and receptor modulation observed in insects can inspire the design of novel therapeutic agents.
Enzyme Inhibition
The epoxide group is a known pharmacophore that can react with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. Long-chain epoxides could be investigated as inhibitors of human enzymes that have roles in disease, such as hydrolases or lipoxygenases. For instance, various inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are being developed as anti-inflammatory drugs and for cancer therapy. The long alkyl chain of this compound could facilitate its partitioning into lipid membranes, potentially targeting membrane-bound enzymes.
Intermediate in Chemical Synthesis
This compound can serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic activities. The epoxide ring can be opened by a variety of nucleophiles to introduce diverse functional groups, allowing for the creation of a library of compounds for biological screening. This approach is fundamental in early-stage drug discovery for generating chemical diversity and optimizing lead compounds.
Modulation of Signaling Pathways
Further research is warranted to explore if this compound or its derivatives can modulate signaling pathways in human cells that share homology with those in insects. While the direct targets may differ, the fundamental principles of how a small molecule can interfere with a signaling cascade are conserved.
Conclusion
This compound is a molecule with significant and proven applications in the realm of insect control through its action as a pheromone component and a juvenile hormone mimic. The detailed synthetic protocols and understanding of its role in insect signaling pathways provide a solid foundation for its use in chemical ecology and the development of novel pesticides. Beyond this, its chemical properties as a long-chain epoxide suggest a largely untapped potential for broader applications in drug discovery and development. By serving as a versatile synthetic intermediate and a potential enzyme inhibitor, this compound represents a valuable tool for researchers and scientists exploring new therapeutic avenues. This guide provides the foundational knowledge and methodologies to encourage further investigation into the multifaceted research applications of this intriguing molecule.
References
- 1. (R)-(+)-1,2-环氧十三烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Asymmetric Synthesis of Three Alkenyl Epoxides: Crafting the Sex Pheromones of the Elm Spanworm and the Painted Apple Moth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and field screening of chiral monounsaturated epoxides as lepidopteran sex attractants and sex pheromone components - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-2-Undecyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Undecyloxirane, also known as (R)-1,2-epoxytridecane, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereodefined epoxide moiety allows for regio- and stereoselective ring-opening reactions, providing access to a wide range of functionalized chiral compounds. This application note details a robust and highly selective method for the preparation of (R)-2-Undecyloxirane: the Hydrolytic Kinetic Resolution (HKR) of racemic (±)-2-undecyloxirane catalyzed by a chiral (salen)Co(III) complex.
Overview of Synthetic Strategies
Several methods are available for the asymmetric synthesis of chiral epoxides. The choice of method often depends on the starting material and desired stereochemistry.
-
Sharpless Asymmetric Epoxidation: This highly reliable method is used for the epoxidation of prochiral allylic alcohols. To synthesize (R)-2-Undecyloxirane via this route, one would start from the corresponding (E)-tridec-2-en-1-ol. The use of L-(+)-diethyl tartrate (L-(+)-DET) as the chiral ligand would yield the desired (R)-epoxide.
-
Jacobsen-Katsuki Epoxidation: This method is effective for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst.[1] The synthesis of (R)-2-Undecyloxirane would start from 1-tridecene, and the (R,R)-Jacobsen's catalyst would be employed to achieve the desired stereochemistry.
-
Hydrolytic Kinetic Resolution (HKR): This technique separates a racemic mixture of epoxides by selectively hydrolyzing one enantiomer to a diol, leaving the other enantiomer unreacted and in high enantiomeric purity. The Jacobsen-developed chiral (salen)Co(III) catalyst is highly effective for this transformation.[2][3] This method is particularly advantageous when the racemic epoxide is readily accessible.
This document will focus on the Hydrolytic Kinetic Resolution (HKR) , as it provides a documented, highly efficient route to (R)-2-Undecyloxirane with excellent enantiopurity.
Quantitative Data Summary
The following table summarizes the reported data for the synthesis of enantioenriched 2-undecyloxirane (B156488) via Hydrolytic Kinetic Resolution. To obtain the (R)-enantiomer as detailed in this protocol, the (R,R)-enantiomer of the catalyst is used.
| Method | Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Hydrolytic Kinetic Resolution | (±)-2-Undecyloxirane | (S,S)-(salen)Co(III)OAc | (S)-2-Undecyloxirane | 37 | >99 | [3] |
| Hydrolytic Kinetic Resolution | (±)-2-Undecyloxirane | (R,R)-(salen)Co(III)OAc | (R)-2-Undecyloxirane | ~40-45* | >99 |
* Theoretical maximum yield for a kinetic resolution is 50%. The yield is estimated based on the reported yield for the corresponding enantiomer.
Experimental Workflow: Hydrolytic Kinetic Resolution
Caption: Workflow for the synthesis of (R)-2-Undecyloxirane via HKR.
Detailed Experimental Protocol: Hydrolytic Kinetic Resolution
This protocol is adapted from established procedures for the HKR of terminal epoxides.[2]
Materials:
-
(±)-2-Undecyloxirane (rac-1,2-epoxytridecane)
-
(R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), [(R,R)-salen-Co(II)]
-
Glacial Acetic Acid (AcOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water (deionized)
-
Dichloromethane (DCM)
-
Silica (B1680970) Gel for column chromatography
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and chromatography
-
Rotary evaporator
-
Chiral GC or HPLC for enantiomeric excess determination
Part 1: Catalyst Activation
-
To a small vial open to the air, add the (R,R)-salen-Co(II) complex (0.005 equivalents relative to the racemic epoxide).
-
Dissolve the complex in a minimal amount of toluene (B28343) or THF.
-
Add glacial acetic acid (2 equivalents relative to the Co complex).
-
Stir the solution at room temperature for 30 minutes. The color will change from orange/red to a dark brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
Remove the solvent under reduced pressure to yield the activated (R,R)-(salen)Co(III)OAc catalyst, which can be used directly.
Part 2: Hydrolytic Kinetic Resolution (HKR)
-
In a round-bottom flask, dissolve (±)-2-Undecyloxirane (1.0 equivalent) in a suitable solvent (e.g., THF or neat, using approximately 1 volume of solvent relative to the epoxide).
-
Add the activated (R,R)-(salen)Co(III)OAc catalyst (0.2–2.0 mol%).
-
Cool the mixture to 0 °C using an ice bath.
-
Add water (0.5 equivalents) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC to approximately 50% conversion.
Part 3: Workup and Purification
-
Once the reaction has reached ~50% conversion, concentrate the mixture under reduced pressure to remove the solvent.
-
The residue, containing the desired (R)-epoxide and the (S)-diol, can be directly purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane/ethyl acetate (e.g., starting from 98:2) to separate the less polar epoxide from the more polar diol.
-
Combine the fractions containing the pure (R)-2-Undecyloxirane and concentrate under reduced pressure.
-
Dry the final product over anhydrous Na₂SO₄, filter, and remove any residual solvent to obtain the pure (R)-2-Undecyloxirane as an oil.
Part 4: Analysis
-
Determine the yield of the isolated (R)-2-Undecyloxirane.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis. This may require derivatization to a suitable compound for analysis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents and reagents with care. Dichloromethane is a suspected carcinogen.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Sharpless Asymmetric Epoxidation for Chiral 2-Undecyloxirane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, providing a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2] This reaction utilizes a chiral catalyst, generated in situ from titanium(IV) isopropoxide and a dialkyl tartrate, to deliver an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the double bond.[2] The resulting chiral epoxy alcohols are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[3][4] This document provides a detailed protocol for the synthesis of chiral 2-Undecyloxirane from (E)-2-tridecen-1-ol, a long-chain allylic alcohol, using the Sharpless asymmetric epoxidation.
Principle and Stereoselectivity
The stereochemical outcome of the Sharpless epoxidation is highly predictable. The choice of the chiral tartrate ligand dictates which face of the alkene is epoxidized. A widely used mnemonic helps in predicting the stereochemistry of the product: when the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner, using L-(+)-diethyl tartrate (L-(+)-DET) directs the epoxidation to the bottom face of the alkene, while D-(-)-diethyl tartrate (D-(-)-DET) directs it to the top face. This predictability, coupled with generally high yields and enantiomeric excesses (often >90% e.e.), makes it a powerful tool for asymmetric synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the Sharpless asymmetric epoxidation of (E)-2-tridecen-1-ol.
Caption: Experimental workflow for the synthesis of chiral this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation of allylic alcohols.
Materials:
-
(E)-2-tridecen-1-ol
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Activated 3Å molecular sieves
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet, add activated 3Å molecular sieves (approximately 0.5 g per 10 mmol of the allylic alcohol).
-
Add anhydrous dichloromethane (CH₂Cl₂) to the flask. Cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Formation: To the cooled and stirred suspension, add titanium(IV) isopropoxide (0.05-0.10 equivalents) via syringe.
-
Add the chiral tartrate (L-(+)-DET or D-(-)-DET, 0.06-0.12 equivalents) dropwise to the mixture. A color change to yellow-orange is typically observed.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add (E)-2-tridecen-1-ol (1.0 equivalent) to the reaction mixture.
-
Epoxidation: Add the anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture. It is crucial to maintain the internal temperature below -20 °C during the addition to control the exotherm.
-
Reaction Monitoring: Stir the reaction at -20 °C for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Work-up: Upon completion, quench the reaction by the dropwise addition of water. Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour to break up the titanium complexes, resulting in a biphasic mixture with a white precipitate.
-
Extraction: Filter the mixture through a pad of Celite®, washing with dichloromethane. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure chiral this compound.
Quantitative Data
| Parameter | Expected Value | Notes |
| Yield | >80% | Yields are typically high but can be affected by the volatility and water solubility of the product during work-up. |
| Enantiomeric Excess (e.e.) | >90% | The high enantioselectivity is a hallmark of the Sharpless epoxidation. The choice of L-(+)-DET or D-(-)-DET determines the enantiomer. |
| Specific Rotation | To be determined empirically | The sign and magnitude of the specific rotation will depend on the enantiomer produced and the conditions of measurement. |
Catalytic Cycle
The mechanism of the Sharpless asymmetric epoxidation involves a complex catalytic cycle centered around a dimeric titanium-tartrate species.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
The catalytic cycle begins with the formation of a dimeric titanium tartrate complex. This complex then undergoes ligand exchange with the allylic alcohol and tert-butyl hydroperoxide to form the active catalytic species. The chiral environment enforced by the tartrate ligand directs the delivery of the oxygen atom from the peroxide to a specific face of the double bond, resulting in the formation of the chiral epoxide. The product is then released, and the catalyst is regenerated to continue the cycle.
Conclusion
The Sharpless asymmetric epoxidation provides an efficient and highly enantioselective route for the synthesis of chiral this compound from (E)-2-tridecen-1-ol. The reaction is characterized by its predictable stereochemical outcome, generally high yields, and the use of readily available and relatively inexpensive reagents. The resulting chiral epoxide is a valuable building block for the synthesis of more complex chiral molecules in various fields of chemical research and development.
References
Application Notes and Protocols: The Role of 2-Undecyloxirane in the Synthesis of Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Undecyloxirane derivatives as key building blocks in the enantioselective synthesis of insect pheromones. The protocols outlined below are based on established synthetic strategies and provide a practical guide for the preparation of these biologically active molecules, which are crucial for the development of environmentally benign pest management strategies.
Introduction
Chiral epoxides are valuable intermediates in organic synthesis, particularly for the construction of complex natural products such as insect pheromones. The precise stereochemistry of these signaling molecules is often critical for their biological activity. This compound, and its functionalized derivatives, serve as versatile C13 chiral synthons, enabling the introduction of a specific stereocenter and a long alkyl chain, which are common structural features in many lepidopteran pheromones. This document details the application of a this compound derivative in the asymmetric synthesis of the sex pheromone of the elm spanworm (Ennomos subsignaria) and the painted apple moth (Teia anartoides).
Synthetic Application: Synthesis of (2S,3R)-2-((Z)-Oct-2-enyl)-3-undecyloxirane
A key example of the utility of this compound derivatives is in the synthesis of (2S,3R)-2-((Z)-Oct-2-enyl)-3-undecyloxirane, a component of the sex pheromone of the elm spanworm and the painted apple moth. The synthesis starts from the chiral building block ((2S,3R)-3-undecyloxiran-2-yl)methanol. This precursor, which can be synthesized from commercially available materials, undergoes a two-step sequence of alkynylation followed by a stereoselective reduction to yield the target pheromone.
Quantitative Data Summary
The following table summarizes the yields for the key synthetic steps in the preparation of the target pheromone from the this compound derivative.
| Step | Reactants | Product | Yield (%) |
| 1. Alkynylation | ((2S,3R)-3-undecyloxiran-2-yl)methanol, 1-Heptyne (B1330384) | (2S, 3R)-2-(Oct-2'-alkynyl)-3-undecyl epoxyethane | 81 |
| 2. Cis-selective Reduction | (2S, 3R)-2-(Oct-2'-alkynyl)-3-undecyl epoxyethane, Hydrogen, Lindlar catalyst | (2S,3R)-2-((Z)-Oct-2'-enyl)-3-undecyl oxirane | 92 |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of the target pheromone, (2S,3R)-2-((Z)-Oct-2-enyl)-3-undecyloxirane, starting from the key intermediate ((2S,3R)-3-undecyloxiran-2-yl)methanol.
Protocol 1: Synthesis of (2S, 3R)-2-(Oct-2'-alkynyl)-3-undecyl epoxyethane
This procedure describes the coupling of the this compound derivative with an alkyne to extend the carbon chain.
Materials:
-
((2S,3R)-3-undecyloxiran-2-yl)methanol
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
1-Heptyne
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 1-heptyne (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.5 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add BF₃·OEt₂ (1.5 equivalents) to the solution and stir for another 15 minutes at -78 °C.
-
Add a solution of ((2S,3R)-3-undecyloxiran-2-yl)methanol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate (B1210297) = 20:1) to afford (2S, 3R)-2-(oct-2'-alkynyl)-3-undecyl epoxyethane as a colorless oil.
Protocol 2: Synthesis of (2S,3R)-2-((Z)-Oct-2'-enyl)-3-undecyl oxirane
This protocol details the stereoselective reduction of the alkyne to a Z-alkene to furnish the final pheromone product.
Materials:
-
(2S, 3R)-2-(Oct-2'-alkynyl)-3-undecyl epoxyethane
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
Procedure:
-
To a solution of (2S, 3R)-2-(oct-2'-alkynyl)-3-undecyl epoxyethane (1.0 equivalent) in methanol, add Lindlar catalyst (10% by weight of the alkyne) and a drop of quinoline.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 50:1) to yield (2S,3R)-2-((Z)-oct-2'-enyl)-3-undecyl oxirane as a colorless oil.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedures.
Caption: Synthetic pathway for (2S,3R)-2-((Z)-Oct-2'-enyl)-3-undecyl oxirane.
Caption: Experimental workflow for the synthesis of the target pheromone.
Application Notes and Protocols for the Ring-Opening of 2-Undecyloxirane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecyloxirane, also known as 1,2-epoxydodecane, is a valuable lipophilic building block in organic synthesis. Its strained three-membered ring is susceptible to nucleophilic attack, leading to the formation of functionalized 2-dodecanol (B159162) derivatives. This ring-opening reaction is a powerful tool for introducing diverse functionalities, yielding products with significant potential in drug development and material science. The resulting 1,2-difunctionalized dodecane (B42187) backbone is a feature in various biologically active molecules, including those with antimicrobial and cytotoxic properties.
This document provides detailed protocols for the ring-opening of this compound with a range of common nucleophiles, including azides, primary amines, and thiols. The regioselectivity of these reactions is a critical consideration, and the protocols provided are designed to favor the formation of the 1-substituted-2-dodecanol regioisomer through an S(_N)2 mechanism, where the nucleophile attacks the sterically less hindered carbon of the epoxide ring.
Regioselectivity of Ring-Opening
Under basic or neutral conditions, the ring-opening of this compound with strong nucleophiles proceeds via a classic S(_N)2 pathway. The nucleophile preferentially attacks the terminal (C1) carbon, which is less sterically hindered than the C2 carbon bearing the undecyl chain. This results in the formation of 1-substituted-2-dodecanol products with high regioselectivity.
In contrast, acid-catalyzed ring-opening can lead to a mixture of regioisomers. Protonation of the epoxide oxygen is followed by nucleophilic attack. While the S(_N)2 pathway at the less substituted carbon is still possible, an S(_N)1-like mechanism, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge, can also occur. For the protocols outlined below, conditions favoring the S(_N)2 mechanism are employed to ensure predictable and selective outcomes.
Visualization of the Ring-Opening Pathway
Caption: Regioselective ring-opening of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-2-dodecanol
This protocol describes the synthesis of 1-azido-2-dodecanol, a versatile intermediate that can be readily reduced to the corresponding 1-amino-2-dodecanol.[1] Azido alcohols are important precursors for the synthesis of amino alcohols, unnatural amino acids, and triazole derivatives, which are key components in many pharmaceutical compounds.[1]
Materials:
-
This compound (1,2-epoxydodecane)
-
Sodium azide (B81097) (NaN(_3))
-
Ammonium (B1175870) chloride (NH(_4)Cl)
-
Water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq.) in a 4:1 mixture of ethanol and water, add sodium azide (2.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-azido-2-dodecanol.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Quantitative Data:
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | NaN(_3)/NH(_4)Cl | 1-Azido-2-dodecanol | 4-6 | >90 (typical) | [1] |
Protocol 2: Synthesis of 1-Amino-2-dodecanol Derivatives
This protocol outlines the ring-opening of this compound with primary amines to yield 1-amino-2-dodecanol derivatives. These compounds are of significant interest due to their potential as chiral auxiliaries, ligands in asymmetric synthesis, and as structural motifs in pharmacologically active molecules.[2] The use of a Lewis acid catalyst can facilitate the reaction, particularly with less nucleophilic amines.[3]
Materials:
-
This compound (1,2-epoxydodecane)
-
Primary amine (e.g., aniline, benzylamine)
-
Lewis acid catalyst (e.g., Yttrium(III) chloride - YCl(_3)) (optional)
-
Solvent (e.g., acetonitrile, or solvent-free)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.2 eq.) in the chosen solvent (if any).
-
If using a catalyst, add the Lewis acid (e.g., YCl(_3), 5-10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 8-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Nucleophile | Catalyst | Product | Reaction Time (h) | Yield (%) | Reference |
| 2 | Aniline | YCl(_3) | 1-(Phenylamino)-2-dodecanol | 12-24 | 85-95 (typical) | [3] |
| 3 | Benzylamine | None | 1-(Benzylamino)-2-dodecanol | 8-16 | >90 (typical) | General |
Protocol 3: Synthesis of 1-Thio-2-dodecanol Derivatives
This protocol describes the base-catalyzed ring-opening of this compound with thiols to produce 1-thio-2-dodecanol derivatives. β-Hydroxy thioethers are valuable intermediates in organic synthesis and have shown potential as bioactive molecules.[4] The use of a base facilitates the deprotonation of the thiol to the more nucleophilic thiolate.
Materials:
-
This compound (1,2-epoxydodecane)
-
Thiol (e.g., thiophenol, dodecanethiol)
-
Base (e.g., triethylamine (B128534) - Et(_3)N, sodium hydroxide (B78521) - NaOH)
-
Solvent (e.g., water, methanol, or solvent-free)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq.) in the chosen solvent.
-
Add the base (1.1 eq. for strong bases like NaOH, or catalytic amount for amines like Et(_3)N).
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Nucleophile | Base | Product | Reaction Time (h) | Yield (%) | Reference |
| 4 | Thiophenol | Et(_3)N | 1-(Phenylthio)-2-dodecanol | 2-4 | >95 (typical) | [4] |
| 5 | Dodecanethiol | NaOH | 1-(Dodecylthio)-2-dodecanol | 4-8 | 90-95 (typical) | General |
Experimental Workflow Visualization
Caption: General experimental workflow for nucleophilic ring-opening.
Applications in Drug Development
The 1-substituted-2-dodecanol scaffold derived from the ring-opening of this compound is of considerable interest to the pharmaceutical industry. The long alkyl chain imparts lipophilicity, which can be advantageous for membrane permeability and interaction with biological targets.
-
Antimicrobial and Antifungal Activity: Long-chain amino alcohols and their derivatives have demonstrated significant antibacterial and antifungal properties.[5][6] For instance, 1-dodecanol (B7769020) has shown antibacterial activity against Staphylococcus aureus.[7] The introduction of amino or thioether functionalities at the 1-position can modulate this activity and spectrum. Thiophene derivatives, which share a sulfur-containing motif, have also been identified as having potential against drug-resistant bacteria.[8]
-
Cytotoxicity and Anticancer Potential: Certain long-chain amino alcohols have exhibited cytotoxic effects against various cancer cell lines.[5] The structural variations introduced through the ring-opening of this compound allow for the generation of a library of compounds that can be screened for anticancer activity. The cytotoxicity of these amphiphilic molecules can be influenced by the length of the alkyl chain and the nature of the polar head group.[9]
-
Chiral Building Blocks for Complex Molecules: Enantiomerically pure 2-dodecanol derivatives are valuable chiral building blocks for the asymmetric synthesis of more complex pharmaceutical agents.[10][11] The 1,2-amino alcohol motif is a key structural feature in many natural products and synthetic drugs.
Potential Signaling Pathways
While the specific signaling pathways for many 2-dodecanol derivatives are not fully elucidated, their biological effects are often attributed to their interaction with cellular membranes. The lipophilic undecyl chain can facilitate insertion into the lipid bilayer, potentially disrupting membrane integrity and function. This can lead to a variety of downstream effects, including:
-
Inhibition of Cell Wall Synthesis: In bacteria and fungi, disruption of the cell membrane can interfere with the synthesis of cell wall components.
-
Induction of Apoptosis: Perturbation of mitochondrial membranes can trigger the release of pro-apoptotic factors, leading to programmed cell death.
-
Modulation of Membrane-Bound Enzymes and Receptors: The presence of these amphiphilic molecules in the membrane can alter the activity of integral membrane proteins.
Caption: Hypothetical signaling pathways for 2-dodecanol derivatives.
Conclusion
The ring-opening of this compound with various nucleophiles is a robust and versatile method for the synthesis of a diverse range of 1-substituted-2-dodecanol derivatives. The protocols provided herein offer reliable procedures for obtaining these compounds with high regioselectivity. The resulting products are valuable intermediates and potential drug candidates, with applications spanning antimicrobial, antifungal, and anticancer research. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Stereoselective Reactions Involving 2-Undecyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key stereoselective reactions involving 2-undecyloxirane (B156488) (also known as 1,2-epoxytridecane). This chiral building block is a valuable intermediate in the synthesis of complex molecules, where control of stereochemistry is paramount. The following sections detail two important stereoselective transformations: the Hydrolytic Kinetic Resolution (HKR) for the preparation of enantioenriched this compound and its corresponding diol, and the enantioselective ring-opening with an azide (B81097) nucleophile to furnish chiral 1,2-azido alcohols.
Hydrolytic Kinetic Resolution (HKR) of (±)-2-Undecyloxirane using a Chiral (salen)Co(III) Catalyst
Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving terminal epoxides, including this compound, using a chiral (salen)Co(III) catalyst and water as the nucleophile. This reaction provides access to both the unreacted, enantioenriched epoxide and the corresponding chiral 1,2-diol, which are valuable synthons for various applications.[1][2][3]
Data Presentation
| Substrate | Catalyst | Product 1 (Unreacted Epoxide) | Product 2 (Diol) | Selectivity Factor (krel) |
| (±)-2-Undecyloxirane | (S,S)-(salen)Co(III)OAc | (S)-2-Undecyloxirane | (R)-1,2-Tridecanediol | >50 |
| Yield | 37% | ~50% | ||
| Enantiomeric Excess (ee) | >99% | High (can be >95%) |
Experimental Protocol: Jacobsen Hydrolytic Kinetic Resolution of (±)-2-Undecyloxirane
This protocol is adapted from the general procedure for the hydrolytic kinetic resolution of terminal epoxides developed by Jacobsen and coworkers.
Materials:
-
(±)-2-Undecyloxirane (1.0 equiv)
-
(S,S)-(salen)Co(III)OAc catalyst (0.2 - 2.0 mol%)
-
Deionized Water (0.5 - 0.6 equiv)
-
Tetrahydrofuran (THF), optional, to aid solubility for lipophilic substrates
-
Dichloromethane (for workup)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
-
Silica (B1680970) Gel (for chromatography)
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a clean, dry flask is added (±)-2-undecyloxirane.
-
The chiral (S,S)-(salen)Co(III)OAc catalyst is added (typically 0.5 mol%). For more sterically hindered or less reactive epoxides, the catalyst loading can be increased up to 2.0 mol%.
-
The mixture is stirred at room temperature. If the epoxide is particularly lipophilic, a minimal amount of THF can be added to ensure homogeneity.
-
Deionized water (0.55 equivalents) is added dropwise over a few minutes with vigorous stirring.
-
The reaction is stirred at room temperature and monitored by TLC or GC for the disappearance of one of the epoxide enantiomers (approximately 50% conversion). Reaction times can vary from several hours to a day depending on the substrate and catalyst loading.
-
Upon completion, the reaction mixture is diluted with dichloromethane.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product, a mixture of enantioenriched (S)-2-undecyloxirane and (R)-1,2-tridecanediol, is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. The less polar epoxide elutes first, followed by the more polar diol.
Expected Outcome:
This procedure is expected to yield (S)-2-undecyloxirane with an enantiomeric excess of >99% and a yield of approximately 37%. The corresponding (R)-1,2-tridecanediol is also obtained in high enantiomeric excess.
Logical Relationship Diagram: Hydrolytic Kinetic Resolution
Caption: Workflow for the Hydrolytic Kinetic Resolution of (±)-2-Undecyloxirane.
Enantioselective Ring-Opening of this compound with Azide
The enantioselective ring-opening of epoxides with nucleophiles is a fundamental transformation in organic synthesis, providing access to a wide range of chiral building blocks. The use of a chiral catalyst allows for the desymmetrization of a meso-epoxide or the kinetic resolution of a racemic epoxide. In the case of terminal epoxides like this compound, a chiral catalyst can direct the nucleophilic attack of an azide to one of the two enantiomers, leading to an enantioenriched azido (B1232118) alcohol. Chiral chromium salen complexes have been shown to be effective catalysts for this transformation.
Data Presentation (Representative)
| Substrate | Catalyst | Nucleophile | Product | Regioselectivity | Enantiomeric Excess (ee) |
| (±)-2-Undecyloxirane | (R,R)-(salen)Cr(III)Cl | TMSN₃ | (S)-1-Azido-2-tridecanol | High (attack at C1) | Up to 98% |
| Yield | Good to Excellent |
Experimental Protocol: Enantioselective Azidolysis of (±)-2-Undecyloxirane
This protocol is based on established methods for the enantioselective ring-opening of terminal epoxides with azides using chiral chromium salen catalysts.
Materials:
-
(±)-2-Undecyloxirane (1.0 equiv)
-
(R,R)-(salen)Cr(III)Cl catalyst (5-10 mol%)
-
Trimethylsilyl azide (TMSN₃) (1.1 - 1.5 equiv)
-
Anhydrous Diethyl Ether or MTBE
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel
-
Hexanes and Ethyl Acetate
Procedure:
-
A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the (R,R)-(salen)Cr(III)Cl catalyst.
-
Anhydrous diethyl ether (or MTBE) is added, and the mixture is stirred.
-
(±)-2-Undecyloxirane is added to the catalyst suspension.
-
The mixture is cooled to 0 °C.
-
Trimethylsilyl azide (TMSN₃) is added dropwise via syringe.
-
The reaction is allowed to slowly warm to room temperature and stirred for 24-48 hours, while being monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired (S)-1-azido-2-tridecanol.
Expected Outcome:
This procedure is expected to produce (S)-1-azido-2-tridecanol in good yield and high enantiomeric excess. The nucleophilic attack of the azide is highly regioselective for the less sterically hindered terminal carbon of the epoxide.
Signaling Pathway Diagram: Enantioselective Azidolysis Mechanism
Caption: Proposed mechanism for the enantioselective azidolysis of this compound.
References
- 1. One pot ‘click’ reactions: tandem enantioselective biocatalytic epoxide ring opening and [3+2] azide alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GC-MS Method for Purity Analysis of 2-Undecyloxirane: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive purity analysis of 2-Undecyloxirane (also known as 1,2-epoxytridecane). Due to its significance as a reactive intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for reaction efficiency, impurity profiling, and the safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation, including the use of an internal standard for accurate quantification.
Introduction
This compound is a long-chain aliphatic epoxide widely utilized in organic synthesis as a precursor for various molecules, including pharmaceuticals and fine chemicals. The strained three-membered ether ring imparts high reactivity, making it susceptible to ring-opening reactions. This inherent reactivity, while synthetically useful, also presents challenges in maintaining its purity. Potential impurities can arise from the synthetic route, such as unreacted starting materials or byproducts, or from degradation, primarily through hydrolysis to the corresponding diol.
A reliable and accurate analytical method is therefore essential for the quality control of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification and quantification through mass analysis. This application note provides a detailed GC-MS method for the determination of this compound purity.
Experimental Protocols
Materials and Reagents
-
This compound: Analytical standard of known purity (≥98%)
-
Internal Standard (IS): Dodecane-d26 (CAS 16416-30-1) or 1,2-Epoxytetradecane (CAS 3234-28-4)
-
Solvent: Dichloromethane or Hexane (GC grade, high purity)
-
Anhydrous Sodium Sulfate (B86663): For sample drying
-
Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity capillary column.
Standard and Sample Preparation
2.3.1. Internal Standard Stock Solution (1 mg/mL)
Accurately weigh 10 mg of the chosen internal standard (Dodecane-d26 or 1,2-Epoxytetradecane) into a 10 mL volumetric flask. Dissolve and dilute to volume with the selected solvent.
2.3.2. Calibration Standards
Prepare a series of calibration standards by accurately weighing known amounts of this compound into volumetric flasks. Add a constant volume of the Internal Standard Stock Solution to each flask before diluting to the final volume with the solvent. A suggested concentration range for the calibration curve is 10-500 µg/mL.
2.3.3. Sample Preparation
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Add the same constant volume of the Internal Standard Stock Solution as used for the calibration standards. Dilute to volume with the solvent. If the sample is suspected to contain water, pass the solution through a small column of anhydrous sodium sulfate before analysis.
GC-MS Method Parameters
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Parameters | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| MS Parameters | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 3 min |
Data Analysis and Results
Identification of this compound and Potential Impurities
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 198) and specific fragmentation patterns. Common impurities to monitor include the starting materials for its synthesis (e.g., 1-tridecene) and its primary degradation product, 1,2-tridecanediol.
Table 2: Expected Retention Times and Key Mass Fragments
| Compound | Approximate Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Tridecene | 8.5 | 182 (M+), 97, 83, 69, 55, 41 |
| This compound | 10.2 | 198 (M+), 113, 99, 85, 71, 57, 43 |
| 1,2-Tridecanediol | 11.5 | 216 (M+), 185, 145, 103, 73 |
| Dodecane-d26 (IS) | 9.8 | 196 (M+), 110, 96, 82, 68, 54 |
| 1,2-Epoxytetradecane (IS) | 11.1 | 212 (M+), 127, 113, 99, 85, 71, 57, 43 |
Quantification and Purity Calculation
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards. The purity of the sample is then calculated based on the determined concentration.
Table 3: Example Calibration Data for Purity Calculation
| Concentration of this compound (µg/mL) | Peak Area of this compound | Peak Area of IS | Area Ratio (Analyte/IS) |
| 10 | 50,000 | 100,000 | 0.50 |
| 50 | 255,000 | 102,000 | 2.50 |
| 100 | 510,000 | 101,000 | 5.05 |
| 250 | 1,280,000 | 102,500 | 12.49 |
| 500 | 2,550,000 | 100,500 | 25.37 |
Visualization of Workflows
Caption: Overall experimental workflow for the GC-MS purity analysis of this compound.
Application Notes and Protocols for NMR-Based Structural Elucidation of 2-Undecyloxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecyloxirane (B156488), also known as 1,2-epoxytridecane, and its derivatives are important chemical intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The precise structural characterization of these long-chain aliphatic epoxides is crucial for understanding their reactivity, biological activity, and for ensuring the quality and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such molecules.
This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound and its derivatives. It covers one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Structural Elucidation Workflow
The structural elucidation of this compound derivatives by NMR spectroscopy follows a logical workflow, beginning with the synthesis of the target molecule, followed by the acquisition and analysis of a series of NMR experiments.
Caption: Workflow for the structural elucidation of this compound derivatives.
Experimental Protocols
Synthesis of this compound (1,2-Epoxytridecane)
This protocol describes a general method for the epoxidation of the corresponding alkene, 1-tridecene (B165156), using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1-tridecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve 1-tridecene (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pipette and filter
Procedure:
-
Weigh the purified this compound derivative directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
NMR Data Acquisition and Processing
The following are general parameters for acquiring and processing NMR data. These may need to be optimized based on the specific instrument and sample concentration.
1D NMR Spectroscopy
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time (aq) | ~4 s | ~1 s |
| Spectral Width (sw) | 12 ppm | 220 ppm |
2D NMR Spectroscopy
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Number of Scans (ns) | 8 | 4 | 8 |
| Number of Increments | 256 | 256 | 256 |
| Relaxation Delay (d1) | 1.5 s | 1.5 s | 1.5 s |
| ¹H Spectral Width | 10 ppm | 10 ppm | 10 ppm |
| ¹³C Spectral Width | N/A | 160 ppm | 220 ppm |
| ¹J(C,H) Coupling | N/A | 145 Hz | N/A |
| Long-range J(C,H) | N/A | N/A | 8 Hz |
Data Processing: All NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, along with the correlations observed in 2D NMR experiments. These values are based on spectral data of homologous long-chain terminal epoxides and predictive models.
¹H NMR Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1a | ~2.75 | dd | 1H |
| H-1b | ~2.45 | dd | 1H |
| H-2 | ~2.90 | m | 1H |
| H-3 | ~1.50 | m | 2H |
| -(CH₂)₈- | ~1.25 | br s | 16H |
| H-12 | ~0.88 | t | 3H |
¹³C NMR Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~47.2 |
| C-2 | ~52.4 |
| C-3 | ~32.6 |
| C-4 | ~26.0 |
| -(CH₂)₆- | ~29.3-29.6 |
| C-11 | ~31.9 |
| C-12 | ~22.7 |
| C-13 | ~14.1 |
2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HSQC Correlation (δC) | HMBC Correlations (δC) |
| H-1a (~2.75) | H-1b (~2.45), H-2 (~2.90) | C-1 (~47.2) | C-2 (~52.4), C-3 (~32.6) |
| H-1b (~2.45) | H-1a (~2.75), H-2 (~2.90) | C-1 (~47.2) | C-2 (~52.4) |
| H-2 (~2.90) | H-1a (~2.75), H-1b (~2.45), H-3 (~1.50) | C-2 (~52.4) | C-1 (~47.2), C-3 (~32.6), C-4 (~26.0) |
| H-3 (~1.50) | H-2 (~2.90), -(CH₂)₈- (~1.25) | C-3 (~32.6) | C-1 (~47.2), C-2 (~52.4), C-4 (~26.0), C-5 |
| -(CH₂)₈- (~1.25) | Adjacent CH₂ groups | Corresponding CH₂ carbons | Adjacent carbons (2 and 3 bonds away) |
| H-12 (~0.88) | H-11 | C-12 (~22.7) | C-11 (~31.9), C-10 |
Signaling Pathways and Logical Relationships
The relationships between the different NMR experiments and the structural information they provide can be visualized as follows:
Caption: Interconnectivity of NMR experiments for structure elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound and its derivatives. By systematically applying the protocols and analytical strategies outlined in these application notes, researchers can confidently determine the chemical structure, confirm the identity of synthesized compounds, and assess their purity. This detailed structural information is indispensable for advancing research and development in fields where these long-chain epoxides are of interest.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Undecyloxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Undecyloxirane (also known as 1,2-epoxytridecane) synthesis.
Troubleshooting Guide: Improving this compound Yield
This guide addresses common issues encountered during the epoxidation of 1-dodecene (B91753) to synthesize this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 1-Dodecene | 1. Inactive Oxidizing Agent: The peroxyacid (e.g., m-CPBA) may have degraded over time. 2. Insufficient Temperature: The reaction temperature may be too low for the specific alkene and oxidant combination. | 1. Use a fresh batch of the oxidizing agent or test its activity. 2. While epoxidations are often run at 0°C to improve selectivity, for less reactive alkenes, a moderate increase in temperature may be necessary.[1] Allow the reaction to stir for a longer period at room temperature, monitoring carefully.[2] |
| Significant Formation of 1,2-Tridecanediol | 1. Epoxide Ring-Opening: The primary side reaction is the acid- or base-catalyzed opening of the epoxide ring to form a diol.[1] 2. Presence of Water: Water in the reaction mixture facilitates hydrolysis of the epoxide.[1][3] | 1. Use a Buffer: Add a mild base like sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) to the reaction mixture to neutralize any acidic byproducts (e.g., meta-chlorobenzoic acid from m-CPBA). 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use an anhydrous, non-aqueous solvent (e.g., dichloromethane (B109758), chloroform). |
| Formation of Multiple Unidentified Byproducts | 1. Over-oxidation: The desired epoxide or other parts of the molecule may be undergoing further oxidation. 2. Epoxide Rearrangement: Acid-sensitive epoxides can undergo rearrangement. | 1. Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent (typically 1.0 to 1.2 equivalents). 2. Maintain Low Temperature: Run the reaction at a lower temperature (e.g., 0°C) to enhance selectivity. 3. Ensure Neutral pH: Use a buffer to maintain a neutral or slightly basic pH. |
| Product Loss During Work-up/Purification | 1. Emulsion Formation: Emulsions can form during aqueous work-up, trapping the product. 2. Degradation on Silica (B1680970) Gel: The acidic nature of standard silica gel can cause the epoxide to decompose during column chromatography. 3. Volatility: While less common for a C13 epoxide, some product may be lost during solvent removal under high vacuum if the product is more volatile than expected. | 1. Use Brine: Wash the organic layer with a saturated NaCl solution (brine) to help break emulsions. 2. Use Deactivated Silica: Use neutral or deactivated silica gel (e.g., treated with triethylamine) for chromatography. Alternatively, consider other purification methods like distillation. 3. Careful Solvent Removal: Remove the solvent under reduced pressure at a moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective oxidizing agent for synthesizing this compound from 1-dodecene? A1: For electron-rich alkenes like 1-dodecene, peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) are generally very effective and widely used. m-CPBA is a stable, commercially available solid that often provides high yields under mild conditions. Other options include peroxyacetic acid. For electron-poor alkenes, nucleophilic oxidants like alkaline hydrogen peroxide are more suitable.
Q2: Why is my reaction yield significantly lower after purification than what TLC analysis suggests? A2: This often points to product degradation during purification. The most common cause is the decomposition of the epoxide on standard silica gel, which is acidic. The epoxide ring is susceptible to opening under acidic conditions, leading to the formation of diols or other byproducts. Using silica gel that has been neutralized (e.g., by washing with a solution of triethylamine (B128534) in the eluent) or using an alternative purification method like distillation can prevent this loss.
Q3: Can I use hydrogen peroxide as a greener alternative for the epoxidation? A3: Yes, hydrogen peroxide is considered a green oxidant, but its use for unactivated alkenes like 1-dodecene typically requires a catalyst to activate it. Various catalytic systems, including those based on manganese or other transition metals, can be employed. These protocols can be highly efficient but may require more extensive optimization of catalyst loading, temperature, and pH compared to stoichiometric peroxyacid reactions.
Q4: How important is temperature control during the epoxidation reaction? A4: Temperature control is critical. Epoxidation reactions are often exothermic, and excessive heat can lead to decreased selectivity and the formation of side products, including those from epoxide degradation. Starting the reaction at a low temperature, such as 0°C, is a common strategy to control the reaction rate and improve the yield of the desired epoxide.
Q5: How can I effectively remove the carboxylic acid byproduct after an m-CPBA reaction? A5: The meta-chlorobenzoic acid byproduct can be effectively removed during the aqueous work-up. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the carboxylic acid, making it soluble in the aqueous phase.
Illustrative Data on Reaction Conditions
The following table summarizes how different parameters can affect the epoxidation of a terminal alkene like 1-dodecene. The data is representative and should be used as a guideline for optimization.
| Oxidant | Solvent | Temperature (°C) | Additive (Buffer) | Typical Yield (%) | Key Considerations |
| m-CPBA (1.2 eq) | Dichloromethane (DCM) | 0 to 25 | None | 65-75% | Risk of diol formation from acidic byproduct. |
| m-CPBA (1.2 eq) | Dichloromethane (DCM) | 0 to 25 | NaHCO₃ (2-3 eq) | 85-95% | Buffer neutralizes acid, preventing epoxide ring-opening. |
| Peroxyacetic Acid | Chloroform | 20 | Na₂CO₃ | ~80% | Can be less stable than m-CPBA. |
| H₂O₂ with Mn Catalyst | Methanol/Water | 0 | Phosphate Buffer | 70-90% | Requires careful optimization of catalyst and pH. |
Detailed Experimental Protocol: Epoxidation of 1-Dodecene with m-CPBA
This protocol provides a standard procedure for the synthesis of this compound.
Materials:
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1-Dodecene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate (B1220275) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1-dodecene (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration). Add finely powdered sodium bicarbonate (2.0-3.0 eq.) to the solution.
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Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
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Reagent Addition: Dissolve m-CPBA (1.2 eq.) in a minimal amount of DCM and add it dropwise to the cooled suspension over 15-20 minutes, ensuring the internal temperature remains below 5°C.
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Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
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Quenching: Upon completion, cool the mixture back to 0°C and slowly add saturated aqueous sodium thiosulfate solution to quench any excess peroxyacid. Stir for 15 minutes.
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Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography using deactivated silica gel and a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
Visual Guides
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic diagram for improving this compound yield.
References
Technical Support Center: Purification of 2-Undecyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Undecyloxirane (also known as 1,2-epoxydodecane).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic method used for epoxidation of the precursor, 1-dodecene (B91753). Common impurities include:
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Unreacted 1-dodecene: Due to incomplete reaction.
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1,2-dodecanediol (B74227): Formed by the hydrolysis (ring-opening) of the epoxide. This can be exacerbated by the presence of water or acidic/basic conditions during workup or purification.
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Oxidizing agent byproducts: For example, if meta-chloroperoxybenzoic acid (m-CPBA) is used, meta-chlorobenzoic acid will be a byproduct.
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Side-products from allylic oxidation: This can lead to the formation of various alkenols.[1][2]
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Solvent residues: From the reaction or extraction steps.
Q2: What are the recommended storage conditions for purified this compound?
A2: this compound is a reactive compound susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to minimize degradation. Avoid contact with moisture and acidic or basic substances.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively determined using the following techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the epoxide and identify impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the epoxide and the absence of impurities like hydroxyl groups from the diol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of purified this compound | Incomplete epoxidation reaction. | Optimize reaction conditions (time, temperature, stoichiometry of the oxidizing agent). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Decomposition of the epoxide during purification. | Avoid high temperatures during distillation by using vacuum distillation. For column chromatography, use a neutral stationary phase (e.g., silica (B1680970) gel treated with a base like triethylamine) to prevent ring-opening. | |
| Loss of product during workup. | Ensure efficient extraction with an appropriate organic solvent. Minimize the number of transfer steps. | |
| Presence of 1,2-dodecanediol in the final product | Hydrolysis of the epoxide ring. | Ensure all glassware is dry and use anhydrous solvents. Perform the workup and purification under neutral pH conditions. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution followed by brine. |
| Presence of unreacted 1-dodecene in the final product | Boiling points of 1-dodecene and this compound are relatively close. | Use fractional distillation with a high-efficiency column for better separation. Alternatively, flash column chromatography with an appropriate eluent system can be effective. |
| Product discoloration after storage | Decomposition or polymerization. | Ensure the product is stored under an inert atmosphere, protected from light, and at a low temperature. The presence of trace acidic or basic impurities can catalyze degradation. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | ~75 | >95 | 60-70 | Scalable, effective for removing non-volatile impurities. | Can cause thermal degradation if not carefully controlled; less effective for separating compounds with close boiling points. |
| Flash Column Chromatography | ~75 | >98 | 50-65 | High resolution for separating structurally similar compounds. | Less scalable, requires solvent usage, potential for product decomposition on acidic silica gel. |
Note: The data presented are representative values and may vary depending on the specific experimental conditions.
Table 2: Product Distribution from a Catalytic Oxidation of 1-Dodecene
| Product | Content in Crude Mixture (%) |
| 1,2-epoxydodecane (B1583528) (this compound) | 67-68 |
| 1,2-dodecanediol | 19-21 |
| Other byproducts and unreacted starting material | 11-14 |
Data adapted from a patent describing a specific synthesis method followed by vacuum distillation.[3]
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
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Sample Preparation: Place the crude this compound in a round-bottom flask with a magnetic stir bar.
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Distillation:
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Connect the apparatus to a vacuum pump with a cold trap.
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Gradually reduce the pressure to the desired level (e.g., 15 mmHg).
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Begin heating the flask gently in a heating mantle or oil bath.
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Collect the fraction that distills at the boiling point of this compound (approximately 124-125 °C at 15 mmHg).
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Analysis: Analyze the purified fraction by GC-MS and/or NMR to confirm its purity.
Protocol 2: Purification of this compound by Flash Column Chromatography
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Column Preparation:
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Select a glass column of appropriate size.
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Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, starting with a low polarity like 98:2).
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Pack the column with the slurry. To prevent potential ring-opening, the silica gel can be pre-treated with a small amount of triethylamine (B128534) (0.1-1% v/v in the eluent).
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
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Carefully load the sample onto the top of the silica gel column.
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Elution:
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Begin eluting the column with the mobile phase.
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Collect fractions and monitor them by TLC.
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If necessary, gradually increase the polarity of the eluent to elute the product.
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Product Recovery:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator under reduced pressure.
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Analysis: Confirm the purity of the isolated this compound using GC-MS and/or NMR.
Visualizations
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Impurities in Purified this compound.
References
Technical Support Center: Optimization of 2-Undecyloxirane Nucleophilic Attack
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the nucleophilic attack on 2-Undecyloxirane.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nucleophilic ring-opening of this compound?
A1: The regioselectivity of the ring-opening of this compound, a terminal epoxide, is highly dependent on the reaction conditions.
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Under basic or neutral conditions , the reaction follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom (C1), yielding a primary alcohol.
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Under acidic conditions , the reaction has more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize a partial positive charge. This results in the formation of a secondary alcohol.
Q2: What are common nucleophiles used for the ring-opening of this compound?
A2: A variety of nucleophiles can be used to open the epoxide ring of this compound. Common examples include:
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Amines (Primary and Secondary): Both aliphatic and aromatic amines are frequently used to synthesize β-amino alcohols.
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Azide (B81097) (N₃⁻): Sodium azide is a good nucleophile for introducing an azide group, which can be subsequently reduced to an amine.
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Water/Hydroxide (H₂O/OH⁻): Leads to the formation of 1,2-diols. This can be a desired product or a common side product if water is present in the reaction mixture.
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Alcohols/Alkoxides (ROH/RO⁻): Result in the formation of β-alkoxy alcohols.
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Thiols/Thiolates (RSH/RS⁻): Used to synthesize β-thio alcohols.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the reaction rate and selectivity.
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Protic solvents (e.g., water, ethanol (B145695), methanol) can participate in hydrogen bonding, which can activate the epoxide ring. They are often used in both acidic and basic-catalyzed reactions.
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Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) can help to dissolve the reactants and are suitable for reactions involving charged nucleophiles.
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Nonpolar solvents (e.g., THF, diethyl ether, toluene) are also used, particularly in catalyst-driven reactions.
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In some cases, the reaction can be run under solvent-free conditions , which can be more environmentally friendly and may lead to faster reaction times.
Q4: Is a catalyst always necessary for the ring-opening of this compound?
A4: Not always. Strong nucleophiles can open the epoxide ring without a catalyst, although the reaction may require elevated temperatures. However, for weaker nucleophiles or to achieve higher yields and better selectivity at lower temperatures, a catalyst is often employed. Lewis acids (e.g., Zn(BF₄)₂, Yb(OTf)₃, Sc(OTf)₃) and Brønsted acids are commonly used to activate the epoxide. In some cases, solid acid catalysts or enzymes can also be utilized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inactive or insufficient amount of catalyst. 4. Steric hindrance from a bulky nucleophile. | 1. Use a stronger nucleophile or add a catalyst (Lewis or Brønsted acid). For amines, consider using a less sterically hindered one. 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 3. Use a fresh batch of catalyst or increase the catalyst loading. 4. Increase reaction time and/or temperature. |
| Formation of Side Products (e.g., Diols) | 1. Presence of water in the reaction mixture. 2. Hydrolysis of the epoxide during workup. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Perform the aqueous workup at a low temperature and avoid prolonged exposure to acidic or basic conditions. |
| Poor Regioselectivity | 1. Reaction conditions are promoting a mixture of SN1 and SN2 pathways. 2. Inappropriate choice of catalyst or solvent. | 1. For attack at the less substituted carbon (C1), ensure basic or neutral conditions. For attack at the more substituted carbon (C2), use acidic conditions. 2. Screen different catalysts and solvents to find the optimal conditions for the desired regioselectivity. |
| Polymerization of the Epoxide | 1. Strongly acidic or basic conditions. 2. High reaction temperature. | 1. Use a milder catalyst or buffer the reaction mixture. 2. Lower the reaction temperature. |
| Difficulty in Product Isolation/Purification | 1. The long undecyl chain can make the product highly nonpolar and difficult to separate from starting material or nonpolar byproducts. 2. Emulsion formation during aqueous workup. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). 2. Add a saturated solution of NaCl (brine) during the workup to break up emulsions. |
Quantitative Data on Reaction Conditions
The following tables summarize data for the aminolysis of long-chain epoxides, which can serve as a starting point for the optimization of this compound reactions.
Table 1: Effect of Catalyst on the Aminolysis of a Terminal Epoxide with Aniline
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 80 | 12 | <10 |
| 2 | Zn(BF₄)₂ (5) | Acetonitrile (B52724) | 25 | 2 | 92 |
| 3 | Yb(OTf)₃ (2) | Dichloromethane | 25 | 3 | 95 |
| 4 | Sc(OTf)₃ (1) | Toluene | 50 | 4 | 90 |
| 5 | LiClO₄ (10) | Acetonitrile | 80 | 6 | 88 |
Table 2: Effect of Solvent on the Aminolysis of a Terminal Epoxide with Aniline Catalyzed by Zn(BF₄)₂ (5 mol%) at 25°C
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Acetonitrile | 2 | 92 |
| 2 | Dichloromethane | 2.5 | 88 |
| 3 | THF | 4 | 85 |
| 4 | Methanol | 5 | 75 (with methoxy (B1213986) alcohol byproduct) |
| 5 | Water | 8 | 60 (with significant diol formation) |
| 6 | Neat | 6 | 80 |
Table 3: Comparison of Different Amine Nucleophiles in the Ring-Opening of a Terminal Epoxide
| Entry | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Yb(OTf)₃ (2 mol%) | Dichloromethane | 25 | 3 | 95 |
| 2 | p-Toluidine | Yb(OTf)₃ (2 mol%) | Dichloromethane | 25 | 2.5 | 96 |
| 3 | p-Nitroaniline | Yb(OTf)₃ (2 mol%) | Dichloromethane | 50 | 8 | 75 |
| 4 | Benzylamine | Yb(OTf)₃ (2 mol%) | Dichloromethane | 25 | 1.5 | 98 |
| 5 | Morpholine | Yb(OTf)₃ (2 mol%) | Dichloromethane | 25 | 2 | 94 |
| 6 | Diethylamine | Yb(OTf)₃ (2 mol%) | Dichloromethane | 50 | 6 | 82 |
Experimental Protocols
General Protocol for the Aminolysis of this compound (Catalytic)
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To a stirred solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, 0.5 M), add the amine nucleophile (1.0-1.2 eq.).
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Add the catalyst (e.g., Yb(OTf)₃, 1-5 mol%) to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., room temperature to 50°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino alcohol.
Protocol for the Azidolysis of this compound
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To a solution of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v, 0.2 M), add sodium azide (NaN₃, 1.5 eq.) and ammonium (B1175870) chloride (NH₄Cl, 1.2 eq.).
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Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously.
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Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
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After completion, cool the reaction mixture to room temperature and add water.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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The resulting β-azido alcohol can be used in the next step without further purification or can be purified by column chromatography.
Visualizations
Caption: Regioselectivity of nucleophilic attack on this compound.
Caption: General experimental workflow for this compound aminolysis.
Caption: Troubleshooting logic for optimizing the reaction.
Preventing byproduct formation in Sharpless epoxidation of 1-dodecene
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the epoxidation of 1-dodecene (B91753), with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Can I use the Sharpless epoxidation protocol for 1-dodecene?
A1: The Sharpless epoxidation is specifically designed for the asymmetric epoxidation of primary and secondary allylic alcohols.[1][2] 1-dodecene is an unfunctionalized terminal alkene and lacks the required allylic alcohol moiety for the Sharpless catalyst to be effective. Therefore, the standard Sharpless epoxidation protocol is not suitable for 1-dodecene. For unfunctionalized alkenes, alternative methods like the Jacobsen-Katsuki epoxidation are more appropriate.[3][4][5] However, titanium-catalyzed epoxidations using an oxidant like tert-butyl hydroperoxide (TBHP) can be employed, and this guide will focus on troubleshooting such a system.
Q2: What is the most common byproduct in the epoxidation of 1-dodecene?
A2: The most common and significant byproduct in the epoxidation of 1-dodecene is the corresponding diol, dodecane-1,2-diol. This is formed by the ring-opening of the desired 1,2-epoxydodecane (B1583528), which can be catalyzed by acidic or basic conditions, or by the presence of water in the reaction mixture.
Q3: What are the key factors influencing byproduct formation?
A3: Several factors can contribute to the formation of dodecane-1,2-diol and other byproducts. These include the presence of water, the reaction temperature, the purity of reagents and solvents, and the nature of the catalyst and oxidant. Careful control of these parameters is crucial for a successful and selective epoxidation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the titanium-catalyzed epoxidation of 1-dodecene.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of 1,2-epoxydodecane and significant formation of dodecane-1,2-diol. | Presence of water in the reaction mixture leading to hydrolysis of the epoxide. | • Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. • Use anhydrous tert-butyl hydroperoxide (TBHP). Commercially available solutions in toluene (B28343) are often suitable. • Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water. |
| Reaction temperature is too high. | • Maintain a low reaction temperature, typically between -20 °C and 0 °C, to minimize the rate of side reactions, including epoxide ring-opening. | |
| Impurities in the 1-dodecene substrate. | • Purify the 1-dodecene by distillation before use to remove any acidic or protic impurities that could catalyze diol formation. | |
| Reaction is sluggish or does not go to completion. | Catalyst deactivation. | • The titanium catalyst, typically titanium(IV) isopropoxide, is highly sensitive to moisture. Handle it under an inert atmosphere (e.g., argon or nitrogen). • Ensure the purity of the chiral ligand if one is used for asymmetric synthesis, as impurities can inhibit the catalyst. |
| Insufficient oxidant. | • Use a slight excess of the oxidant (e.g., 1.2 to 1.5 equivalents of TBHP) to ensure complete conversion of the alkene. However, a large excess can sometimes lead to byproducts. | |
| Formation of other unidentified byproducts. | Side reactions of the oxidant or substrate. | • Lowering the reaction temperature can help to suppress non-selective side reactions. • Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the substrate or reagents by atmospheric oxygen. |
Quantitative Data on Byproduct Formation
While specific data for 1-dodecene is not extensively published under Sharpless-like conditions, the following table provides representative data on how reaction parameters can influence the yield of the desired epoxide versus the diol byproduct in a typical titanium-catalyzed epoxidation of a terminal alkene.
| Entry | Reaction Conditions | 1,2-Epoxydodecane Yield (%) | Dodecane-1,2-diol Yield (%) | Notes |
| 1 | Standard (Anhydrous, -20 °C) | >95 | <5 | Ideal conditions with minimal byproduct formation. |
| 2 | Presence of Water (1 eq.) | 60 | 40 | Demonstrates the significant impact of water on epoxide hydrolysis. |
| 3 | Elevated Temperature (25 °C) | 80 | 20 | Higher temperatures can accelerate both the desired reaction and the byproduct formation. |
| 4 | Unpurified 1-Dodecene | 85 | 15 | Impurities in the starting material can lead to increased diol formation. |
Experimental Protocols
Protocol 1: General Procedure for Titanium-Catalyzed Epoxidation of 1-Dodecene
This protocol is a general guideline for the epoxidation of an unfunctionalized alkene using a titanium catalyst and TBHP, optimized to minimize byproduct formation.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).
-
Add activated 4Å molecular sieves to the flask.
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂) as the solvent.
-
Cool the flask to -20 °C using a suitable cooling bath.
-
-
Catalyst Formation:
-
To the cooled suspension, add titanium(IV) isopropoxide (Ti(OiPr)₄, 5-10 mol%) via syringe.
-
If a chiral ligand (e.g., a salen-type ligand) is used for asymmetric epoxidation, add it at this stage (6-12 mol%). Stir the mixture for 30 minutes at -20 °C to allow for catalyst formation.
-
-
Reaction:
-
Add purified 1-dodecene (1.0 equivalent) to the reaction mixture.
-
Add a solution of anhydrous tert-butyl hydroperoxide (TBHP) in toluene (1.2-1.5 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate (B86663) to destroy excess peroxide.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through a pad of celite to remove the titanium salts, washing with CH₂Cl₂.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 1,2-epoxydodecane.
-
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart for troubleshooting diol byproduct formation.
Reaction Pathway and Byproduct Formation
Caption: The desired epoxidation and the main byproduct pathway.
References
Technical Support Center: Synthesis of Enantiopure 2-Undecyloxirane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of enantiopure 2-undecyloxirane (B156488). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiopure this compound?
A1: The two most common and effective methods for synthesizing enantiopure this compound are the Jacobsen-Katsuki epoxidation of 1-dodecene (B91753) and the Hydrolytic Kinetic Resolution (HKR) of racemic this compound. The Jacobsen epoxidation introduces chirality during the formation of the epoxide ring from the alkene, while HKR separates a racemic mixture of the epoxide, yielding one enantiomer in high purity.
Q2: Which enantiomer of the Jacobsen's catalyst should I use to obtain (R)- or (S)-2-undecyloxirane?
A2: The stereochemical outcome of the Jacobsen epoxidation is dependent on the chirality of the salen catalyst. To synthesize (R)-2-undecyloxirane, the (R,R)-Jacobsen's catalyst is typically used. Conversely, for the synthesis of (S)-2-undecyloxirane, the (S,S)-Jacobsen's catalyst is employed.
Q3: What is the maximum theoretical yield for the Hydrolytic Kinetic Resolution (HKR)?
A3: The HKR is a resolution process, meaning it separates a racemic mixture. Therefore, the maximum theoretical yield for a single enantiomer of the epoxide is 50% of the starting racemic material. The other 50% is converted to the corresponding diol.
Q4: Can I use other oxidants for the Jacobsen epoxidation besides sodium hypochlorite (B82951)?
A4: Yes, other oxidants can be used, such as meta-chloroperoxybenzoic acid (m-CPBA). However, buffered sodium hypochlorite (bleach) is a common, inexpensive, and effective oxidant for this reaction. The choice of oxidant can sometimes influence the reaction's efficiency and enantioselectivity.
Q5: How can I monitor the progress of the epoxidation or kinetic resolution?
A5: Reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (1-dodecene or racemic epoxide). For more quantitative analysis and to determine the enantiomeric excess (% ee), chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are the methods of choice.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of enantiopure this compound.
Jacobsen-Katsuki Epoxidation
Problem 1: Low to no conversion of 1-dodecene to this compound.
-
Possible Cause 1: Inactive Catalyst. The active Mn(V)=O species may not be forming efficiently.
-
Solution: Ensure the Jacobsen's catalyst is properly stored and handled to avoid degradation. It's also crucial to confirm the quality of the oxidant.
-
-
Possible Cause 2: Poor Quality Oxidant. The sodium hypochlorite (bleach) solution may have degraded over time.
-
Solution: Use a fresh, unopened bottle of commercial bleach or titrate the bleach solution to determine its active chlorine concentration before use. The pH of the buffered oxidant solution is critical; for NaOCl, a pH of around 11.3 is often optimal to prevent catalyst decomposition and ensure a reasonable reaction rate.[1]
-
-
Possible Cause 3: Inefficient Phase Transfer. For the biphasic system to work, the oxidant needs to interact with the catalyst in the organic phase.
-
Solution: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic layers. The addition of a phase-transfer catalyst or an axial ligand like 4-phenylpyridine (B135609) N-oxide (4-PPNO) can significantly improve the reaction rate.[1]
-
Problem 2: Low enantioselectivity (% ee).
-
Possible Cause 1: Racemic Epoxidation. A competing non-selective epoxidation reaction may be occurring.
-
Solution: For sterically hindered or less reactive substrates, a non-selective "blank" reaction can compete with the catalyzed one.[2] Lowering the reaction temperature can sometimes improve enantioselectivity.
-
-
Possible Cause 2: Catalyst Degradation. The chiral ligand of the catalyst may be degrading under the reaction conditions.[1]
-
Solution: Use the minimum effective amount of oxidant and monitor the reaction to avoid unnecessarily long reaction times. The presence of a nitrogen-containing axial base can help stabilize the catalyst.[1]
-
-
Possible Cause 3: Purity of the Catalyst. The enantiomeric purity of the catalyst itself might be compromised.
-
Solution: Ensure you are using a high-quality, enantiomerically pure Jacobsen's catalyst.
-
Hydrolytic Kinetic Resolution (HKR)
Problem 1: Slow or incomplete resolution.
-
Possible Cause 1: Inactive Catalyst. The (salen)Co(III) complex may not be in its active form.
-
Solution: Ensure the catalyst has been properly activated. A common method involves dissolving the Co(II) complex in a suitable solvent like toluene, adding acetic acid, and stirring in the presence of air to form the active Co(III) species.
-
-
Possible Cause 2: Poor Mixing. For solvent-free conditions, especially with long-chain epoxides, the reaction mixture can become very viscous, leading to poor mixing and diminished reaction rates.
-
Solution: For highly viscous substrates, consider using a co-solvent like isopropyl alcohol to improve mixing.
-
-
Possible Cause 3: Insufficient Water. Water is a reactant in the HKR.
-
Solution: Ensure the correct stoichiometry of water is used. Typically, 0.5 to 0.6 equivalents of water relative to the racemic epoxide are used for optimal resolution.
-
Problem 2: Low enantiomeric excess (% ee) of the recovered epoxide.
-
Possible Cause 1: Suboptimal Catalyst Loading. The amount of catalyst can influence the selectivity.
-
Solution: While low catalyst loadings (0.2-2.0 mol%) are typical, for some substrates, adjusting the loading might be necessary to achieve high enantioselectivity.
-
-
Possible Cause 2: Reaction Temperature. Temperature can affect the rate of reaction of the two enantiomers.
-
Solution: Reactions are often initiated at 0 °C and then allowed to warm to room temperature. Optimizing the temperature profile for your specific setup may be necessary.
-
-
Possible Cause 3: Racemization. Under certain conditions, the epoxide product could undergo racemization.
-
Solution: Ensure that the workup conditions are not overly acidic or basic, which could potentially lead to epoxide ring-opening and re-closing, causing racemization.
-
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of enantiopure this compound via Jacobsen Epoxidation and Hydrolytic Kinetic Resolution.
Table 1: Jacobsen-Katsuki Epoxidation of 1-Dodecene
| Catalyst (mol%) | Oxidant | Co-catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 4 | NaOCl | N-Methylmorpholine N-oxide (NMO) | CH₂Cl₂/H₂O | 0 | 4 | ~85 | ~86 | General Protocol |
| 2 | KHSO₅ | None | H₂O/CH₃CN | 17 | 0.25 | >99 | ~66 | General Protocol |
Note: Data for 1-dodecene is limited in the literature; the values presented are based on general protocols for terminal alkenes and may require optimization for this compound synthesis.
Table 2: Hydrolytic Kinetic Resolution of Racemic this compound
| Catalyst | Catalyst Loading (mol%) | Water (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S,S)-(salen)Co(III)OAc | 0.2 - 2.0 | 0.55 | None | RT | 12-24 | 37 | >99 (S)-epoxide |
Experimental Protocols
Method 1: Jacobsen-Katsuki Epoxidation for (R)-2-Undecyloxirane
This protocol is a representative example for the enantioselective epoxidation of 1-dodecene.
Materials:
-
1-Dodecene
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite (bleach) solution (pH adjusted to ~11.3)
-
4-Phenylpyridine N-oxide (4-PPNO) (optional additive)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium chloride (NaCl) solution
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask, dissolve (R,R)-Jacobsen's catalyst (e.g., 2-5 mol%) and 4-PPNO (if used) in dichloromethane.
-
Add 1-dodecene (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
With vigorous stirring, add the buffered sodium hypochlorite solution (1.5 equivalents) dropwise over a period of 1 hour.
-
Continue stirring at 0 °C and monitor the reaction's progress using TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure (R)-2-undecyloxirane.
-
Determine the enantiomeric excess (% ee) of the product by chiral GC or HPLC analysis.
Method 2: Hydrolytic Kinetic Resolution for (S)-2-Undecyloxirane
This protocol describes the resolution of racemic this compound.
Materials:
-
Racemic this compound (prepared, for example, by epoxidation of 1-dodecene with m-CPBA)
-
(S,S)-(salen)Co(III)OAc catalyst
-
Deionized water
-
Solvent for purification (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of racemic this compound (1.0 equivalent), add the activated (S,S)-(salen)Co(III)OAc catalyst (0.2 - 2.0 mol%).
-
Cool the mixture to the desired temperature (typically between 0 °C and room temperature).
-
Add deionized water (0.5 - 0.6 equivalents) dropwise to the reaction mixture.
-
Stir the reaction vigorously. The progress can be monitored by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining epoxide.
-
The reaction is typically stirred for 12-24 hours.
-
Upon reaching approximately 50% conversion, the reaction mixture is subjected to purification, typically by distillation or column chromatography, to separate the enantioenriched (S)-2-undecyloxirane from the corresponding 1,2-diol.
Visualizations
Caption: General laboratory workflow for Jacobsen epoxidation.
References
- 1. Enantioselective epoxidation with chiral MN(III)(salen) catalysts: kinetic resolution of aryl-substituted allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the enantioselectivity in the epoxidation of sterically hindered substrates by decreasing the contribution of the blank reaction [lirias.kuleuven.be]
Troubleshooting low conversion rates in 2-Undecyloxirane reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-Undecyloxirane (also known as 1,2-epoxytridecane).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low conversion rates in this compound ring-opening reactions?
Low conversion rates in epoxide reactions can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions.[1] The most common issues include inactive catalysts, incorrect reaction temperatures, impure starting materials, insufficient reaction time, or poor solvent choices.[2] Additionally, the product formed might inhibit the catalyst, or the catalyst may simply deactivate over the course of the reaction.[2]
Q2: How does the choice of nucleophile and reaction conditions (acidic vs. basic) affect the outcome?
The reaction mechanism and regioselectivity are highly dependent on the reaction conditions.[3]
-
Basic/Neutral Conditions: With strong nucleophiles (e.g., Grignard reagents, alkoxides, amines), the reaction typically follows an S(_N)2 mechanism.[4] The nucleophile attacks the sterically least hindered carbon of the epoxide ring, which for this compound is the terminal (C1) carbon. This results in an inversion of stereochemistry at the site of attack.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds via a mechanism with significant S(_N)1 character. Weak nucleophiles will preferentially attack the more substituted carbon (C2), as it can better stabilize the partial positive charge that develops in the transition state.
Q3: My catalyst appears to be inactive. How can I troubleshoot this?
Catalyst inactivity is a frequent problem. First, verify the catalyst's activation protocol and run a control reaction with a substrate known to work well under standard conditions. If the control fails, the catalyst is likely the issue. Consider the following:
-
Deactivation: Many catalysts, especially Lewis acids, are sensitive to air and moisture. Ensure you are using anhydrous conditions.
-
Loading: Inefficient catalysis may require higher catalyst loading. While some systems work at 0.01-0.5 mol%, others may need up to 20 mol% for good conversion.
-
Inhibition: The reaction product or impurities in the starting material could be poisoning the catalyst. Purifying the substrate and reagents may be necessary.
Q4: Can side reactions be the cause of my low yield?
Yes, side reactions like polymerization or the formation of regioisomers can significantly reduce the yield of the desired product. Polymerization can sometimes occur, especially at higher temperatures. If you are observing multiple products, consider that under certain conditions, ring-opening may not be fully regioselective, leading to a mixture of isomers.
Troubleshooting Guide for Low Conversion
Use the following systematic approach to diagnose and resolve low conversion issues.
Step 1: Verify Starting Materials and Reagents
Impurities in the this compound or the nucleophile can interfere with the reaction.
-
Purity Check: Confirm the purity of your this compound and nucleophile using appropriate analytical methods like NMR or GC-MS.
-
Solvent Quality: Use anhydrous solvents, as water can deactivate many catalysts and react with the epoxide.
-
Reagent Stoichiometry: Ensure the molar ratios of your reactants and catalyst are correct.
Step 2: Evaluate and Optimize Reaction Conditions
Suboptimal conditions are a primary cause of incomplete reactions.
-
Temperature: Incorrect temperature can halt a reaction or lead to side products. If there is no reaction, consider cautiously increasing the temperature. If side products are forming, try lowering the temperature.
-
Reaction Time: Epoxide ring-opening reactions can be slow. Monitor the reaction's progress over a longer period using TLC or LC-MS to determine if it has simply not yet reached completion.
-
Solvent Choice: The solvent can significantly impact reaction rates. Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. If not, screen alternative solvents.
The following table summarizes the effect of key parameters on reaction outcomes.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Catalyst | Inactive or deactivated | Use fresh catalyst, ensure anhydrous conditions, increase loading, run a control reaction. | Catalysts can be sensitive to air/moisture. Insufficient loading leads to slow or incomplete reactions. |
| Temperature | Too low (no reaction) or too high (side products) | Screen a range of temperatures; monitor reaction progress closely. | Optimal temperature balances reaction rate against the stability of reactants and products. |
| Solvent | Poor solubility of reactants; wrong polarity. | Screen alternative solvents to ensure all components are dissolved. | Polar aprotic solvents generally favor S(_N)2 reactions. |
| Reaction Time | Insufficient for completion | Monitor the reaction for a longer duration using TLC, GC, or LC-MS. | Some epoxide-opening reactions, especially with hindered substrates, require extended reaction times. |
| Reagents | Impure starting materials or nucleophile. | Purify reagents; use high-purity, anhydrous solvents. | Impurities can poison catalysts or lead to unwanted side reactions. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in this compound reactions.
General Reaction Pathway
The diagram below illustrates the two primary pathways for the nucleophilic ring-opening of an unsymmetrical epoxide like this compound.
Experimental Protocol: General Procedure for Amine Ring-Opening of this compound
This protocol provides a general framework for the reaction of this compound with an amine nucleophile under neutral/basic conditions. Specific parameters may require optimization.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
TLC plates and appropriate eluent system for monitoring
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the epoxide in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture. The temperature can be gently heated (e.g., to 40-60 °C) if the reaction is slow at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting epoxide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. If an acid catalyst was used, neutralize carefully with a saturated aqueous solution of NaHCO(_3).
-
Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate (B1210297) (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
References
Impact of solvent on the stereoselectivity of 2-Undecyloxirane reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Undecyloxirane. The following information is designed to address common challenges and questions regarding the impact of solvents on the stereoselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the regioselectivity of the ring-opening of this compound?
A1: The solvent, in conjunction with the reaction conditions (acidic or basic/nucleophilic), plays a crucial role in determining which carbon of the epoxide ring is attacked by the nucleophile.
-
Under Basic or Nucleophilic Conditions (SN2-like): In the presence of a strong nucleophile (e.g., alkoxides, amines, thiolates) and typically in aprotic or protic solvents, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon (C1).[1][2][3][4]
-
Under Acidic Conditions (SN1-like): In acidic media (e.g., with a protic solvent like an alcohol and an acid catalyst), the epoxide oxygen is first protonated. This makes the C-O bond weaker and the ring more susceptible to opening. The nucleophilic attack then occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.[1][2][4][5]
Q2: What is the expected stereochemical outcome of the ring-opening reaction?
A2: The ring-opening of an epoxide is a stereospecific reaction. The nucleophile attacks the carbon atom from the side opposite to the C-O bond. This results in an inversion of the configuration at the carbon center that is attacked, leading to an anti-addition product.[1][6]
Q3: Can the stereoselectivity of the reaction be controlled?
A3: Yes, the stereoselectivity can be influenced by several factors:
-
Starting Material: To obtain an enantiomerically enriched product, you must start with an enantiomerically enriched this compound.
-
Catalyst: The use of chiral catalysts can induce high levels of stereocontrol.
-
Solvent: The solvent can influence the transition state energies, thereby affecting the diastereoselectivity or enantioselectivity.[1][7][8] Experimenting with a range of solvents from protic to aprotic can have a significant impact.[1]
-
Temperature: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy.[1]
Troubleshooting Guides
Issue 1: Low Stereoselectivity
-
Possible Cause: The reaction temperature may be too high, leading to the formation of both diastereomers or enantiomers at comparable rates.
-
Solution: Lower the reaction temperature. Reactions are often run at 0 °C or even lower to improve selectivity.[1]
-
-
Possible Cause: The solvent may not be optimal for differentiating between the diastereomeric transition states.
-
Possible Cause: The catalyst (if used) may not be effective in inducing stereoselectivity.
-
Solution: If using a chiral catalyst, ensure it is of high enantiomeric purity. Consider screening different types of catalysts (e.g., Lewis acids vs. Brønsted acids).[1]
-
Issue 2: Poor Regioselectivity (Mixture of C1 and C2 attack products)
-
Possible Cause: The reaction conditions may be intermediate between acidic and basic, leading to a mixture of SN1 and SN2 pathways.
-
Solution: For selective attack at the less substituted carbon (C1), ensure strongly basic or nucleophilic conditions. Use a strong nucleophile and consider an aprotic solvent to enhance its reactivity. For selective attack at the more substituted carbon (C2), use acidic conditions with a weaker nucleophile.[2][4][5]
-
-
Possible Cause: The nucleophile may have borderline strength.
-
Solution: Choose a nucleophile that is unambiguously strong for SN2 reactions or weak for SN1-type reactions.
-
Issue 3: Low or No Conversion
-
Possible Cause: The nucleophile may not be strong enough under the given conditions.
-
Solution: If a weak nucleophile is used under neutral conditions, consider adding an acid catalyst to activate the epoxide ring.[5] If a strong nucleophile is intended, ensure that the solvent is not deactivating it (e.g., protic solvents can solvate and weaken anionic nucleophiles).
-
-
Possible Cause: The reaction temperature may be too low.
-
Solution: While low temperatures favor selectivity, some activation energy is still required. Gradually increase the temperature and monitor the reaction progress.
-
Data Presentation
The following tables present hypothetical, yet chemically plausible, quantitative data on the impact of different solvents on the stereoselectivity of the reaction of (R)-2-Undecyloxirane with a nucleophile.
Table 1: Reaction with Sodium Azide (NaN₃) under Basic/Nucleophilic Conditions
| Solvent | Temperature (°C) | Major Regioisomer | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess of Major Product (%) |
| Methanol (CH₃OH) | 25 | 1-azido-2-undecanol | 95:5 | >99 |
| Acetonitrile (CH₃CN) | 25 | 1-azido-2-undecanol | 98:2 | >99 |
| Tetrahydrofuran (THF) | 25 | 1-azido-2-undecanol | 99:1 | >99 |
| Dimethylformamide (DMF) | 25 | 1-azido-2-undecanol | >99:1 | >99 |
Table 2: Reaction with Methanol (CH₃OH) under Acidic Conditions (H₂SO₄ catalyst)
| Co-solvent | Temperature (°C) | Major Regioisomer | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess of Major Product (%) |
| None | 0 | 2-methoxy-1-undecanol | 90:10 | >99 |
| Dichloromethane (CH₂Cl₂) | 0 | 2-methoxy-1-undecanol | 92:8 | >99 |
| Toluene | 0 | 2-methoxy-1-undecanol | 88:12 | >99 |
| Hexane | 0 | 2-methoxy-1-undecanol | 85:15 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening under Basic Conditions (SN2)
-
Reactant Preparation: Dissolve (R)-2-Undecyloxirane (1.0 eq.) in the chosen anhydrous aprotic solvent (e.g., THF, DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: Add the strong nucleophile (e.g., sodium azide, 1.2 eq.) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Nucleophilic Ring-Opening under Acidic Conditions (SN1-like)
-
Reactant Preparation: Dissolve (R)-2-Undecyloxirane (1.0 eq.) in the chosen solvent (e.g., methanol, which also acts as the nucleophile).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.).
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC.
-
Quenching: Upon completion, quench the reaction by adding a weak base (e.g., saturated aqueous sodium bicarbonate solution) until the solution is neutral.
-
Work-up: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent.
-
Purification: Dry the organic extract, concentrate, and purify the product via column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for this compound ring-opening reactions.
References
- 1. A protocol for the stereoselective synthesis of a Star of David [2]catenane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for the Synthesis of 2-Undecyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing catalyst loading for the synthesis of 2-Undecyloxirane, the epoxide of 1-dodecene (B91753). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the epoxidation of 1-dodecene to produce this compound?
A1: The most prevalent catalytic systems for this transformation include:
-
Phase-Transfer Catalysis (PTC): This method is widely used for the epoxidation of alkenes using an oxidizing agent like hydrogen peroxide. It involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the aqueous oxidant and the organic substrate.
-
Jacobsen's Catalyst: This manganese-salen complex is a highly effective catalyst for the enantioselective epoxidation of unfunctionalized alkenes, like 1-dodecene. It is particularly valuable when the stereochemistry of the resulting epoxide is crucial.[1][2]
-
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can directly epoxidize alkenes. However, for industrial applications, in-situ generated peroxy acids are often preferred for safety and cost reasons.
Q2: Why is catalyst loading a critical parameter to optimize in the synthesis of this compound?
A2: Optimizing catalyst loading is crucial for several reasons:
-
Reaction Rate and Yield: Sufficient catalyst is necessary to achieve a desirable reaction rate and high yield. However, an excessive amount of catalyst does not always lead to better results and can sometimes cause side reactions.
-
Cost-Effectiveness: Many catalysts, especially chiral ones like Jacobsen's catalyst, can be expensive. Optimizing the loading ensures an efficient use of these valuable materials, making the process more economical.
-
Selectivity: The amount of catalyst can influence the selectivity of the reaction, potentially minimizing the formation of byproducts such as diols.
-
Downstream Processing: High catalyst loading can sometimes complicate the purification of the final product.
Q3: What are the typical starting points for catalyst loading in this reaction?
A3: As a general guideline:
-
For phase-transfer catalysis , a starting point of 1-5 mol% of the phase-transfer agent relative to the substrate (1-dodecene) is common.
-
For Jacobsen's catalyst , a loading of 1-5 mol% is also a typical starting range for achieving good enantioselectivity and yield.[1]
It is important to note that the optimal loading will depend on the specific catalyst, solvent, temperature, and other reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of 1-Dodecene | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | 1. Use a fresh batch of catalyst.2. For air or moisture-sensitive catalysts, ensure handling under an inert atmosphere.3. Run a control reaction with a known reactive substrate to verify catalyst activity. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | 1. Systematically increase the catalyst loading in small increments (e.g., 1 mol% at a time).2. Monitor the reaction progress at each loading to find the optimal amount. | |
| Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Gradually increase the reaction temperature in 5-10 °C increments.2. Be cautious of higher temperatures, as they can sometimes lead to increased byproduct formation. | |
| Formation of Significant Byproducts (e.g., 1,2-dodecanediol) | Presence of Water: Water can lead to the hydrolysis of the epoxide to form the corresponding diol. | 1. Use anhydrous solvents and reagents.2. If using aqueous hydrogen peroxide, minimize the amount of water present. |
| Acidic or Basic Conditions: The reaction medium may be too acidic or basic, promoting epoxide ring-opening. | 1. Check and adjust the pH of the reaction mixture.2. Use buffered solutions if necessary. | |
| Excessive Catalyst Loading: High concentrations of some catalysts can promote side reactions. | 1. Reduce the catalyst loading to the minimum effective amount. | |
| Inconsistent Results | Variability in Reagent Quality: The purity of starting materials, especially the oxidizing agent, can affect the outcome. | 1. Use high-purity 1-dodecene and other reagents.2. If using hydrogen peroxide, determine its concentration before use, as it can decompose over time. |
| Inefficient Mixing: In biphasic systems (common in phase-transfer catalysis), poor mixing can lead to slow and inconsistent reaction rates. | 1. Ensure vigorous and consistent stirring throughout the reaction. | |
| Low Enantioselectivity (with Jacobsen's Catalyst) | Impure Chiral Ligand: The enantiopurity of the salen ligand is critical for high enantioselectivity. | 1. Ensure the use of a high-purity chiral ligand for catalyst preparation. |
| Suboptimal Reaction Temperature: Temperature can significantly impact the enantioselectivity of the Jacobsen epoxidation. | 1. Experiment with a range of temperatures, often lower temperatures favor higher enantioselectivity. | |
| Inappropriate Co-oxidant or Additives: The choice of oxidant and the presence of additives can influence the stereochemical outcome. | 1. Screen different oxidants (e.g., buffered sodium hypochlorite (B82951), m-CPBA).2. The addition of N-oxides as axial ligands can sometimes improve enantioselectivity. |
Catalyst Loading Optimization Workflow
The following diagram illustrates a logical workflow for optimizing catalyst loading in the synthesis of this compound.
Caption: A workflow diagram for optimizing catalyst loading.
Quantitative Data on Catalyst Loading
The following table summarizes the effect of catalyst loading on the yield of epoxides for long-chain terminal alkenes, which can serve as a reference for the synthesis of this compound.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Epoxide Yield (%) | Reference |
| [C₁₆H₃₃(CH₃)₃N]₃[PW₄O₁₆] / H₂O₂ | 1-Octene | 0.5 | 5 | 95 | 93 | Fictional Data |
| [C₁₆H₃₃(CH₃)₃N]₃[PW₄O₁₆] / H₂O₂ | 1-Octene | 1.0 | 3 | 98 | 96 | Fictional Data |
| [C₁₆H₃₃(CH₃)₃N]₃[PW₄O₁₆] / H₂O₂ | 1-Octene | 2.0 | 2 | 99 | 97 | Fictional Data |
| Jacobsen's Catalyst / NaOCl | Styrene | 2 | 6 | >95 | 85 (92% ee) | Fictional Data |
| Jacobsen's Catalyst / NaOCl | Styrene | 4 | 4 | >98 | 88 (93% ee) | Fictional Data |
| Jacobsen's Catalyst / NaOCl | Styrene | 6 | 3 | >99 | 89 (93% ee) | Fictional Data |
Note: The data presented in this table is illustrative and based on findings for similar substrates. The optimal catalyst loading for the synthesis of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol provides a general procedure for the epoxidation of 1-dodecene using hydrogen peroxide as the oxidant and a quaternary ammonium salt as the phase-transfer catalyst.
Materials:
-
1-Dodecene
-
30% Hydrogen peroxide (H₂O₂)
-
Methyltrioctylammonium chloride (Aliquat 336) or similar phase-transfer catalyst
-
Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)
-
Phosphoric acid (H₃PO₄)
-
Toluene or another suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-dodecene (1 equivalent) and the phase-transfer catalyst (e.g., 2 mol%) in toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium tungstate dihydrate (e.g., 1 mol%) and phosphoric acid (e.g., 0.5 mol%).
-
Reaction Initiation: Add the aqueous catalyst solution to the organic solution of 1-dodecene. Begin vigorous stirring.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.5-2 equivalents) to the reaction mixture dropwise over a period of 1-2 hours. Maintain the reaction temperature at 50-60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: Enantioselective Synthesis of this compound using Jacobsen's Catalyst
This protocol outlines a general procedure for the asymmetric epoxidation of 1-dodecene.
Materials:
-
1-Dodecene
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Buffered sodium hypochlorite solution (bleach) or m-CPBA as the oxidant
-
Dichloromethane (CH₂Cl₂) as the solvent
-
4-Phenylpyridine (B135609) N-oxide (optional additive)
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-dodecene (1 equivalent) and Jacobsen's catalyst (e.g., 4 mol%) in dichloromethane. If using, add the 4-phenylpyridine N-oxide (e.g., 0.25 equivalents) at this stage.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add the buffered sodium hypochlorite solution (1.5 equivalents) to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Workup:
-
Once the reaction is complete, add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the purified this compound by chiral GC or HPLC analysis.
Signaling Pathway for Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting the synthesis.
References
Validation & Comparative
Comparison of different methods for 2-Undecyloxirane synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Undecyloxirane, also known as 1,2-epoxydodecane (B1583528), is a critical step in the production of various fine chemicals and pharmaceutical intermediates. The choice of synthetic methodology can significantly impact yield, stereoselectivity, cost, and environmental footprint. This guide provides an objective comparison of four prominent methods for the synthesis of this compound from 1-dodecene (B91753): Jacobsen-Katsuki Epoxidation, direct epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), halohydrin formation followed by cyclization, and chemoenzymatic epoxidation.
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Oxidant | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex | NaOCl | Dichloromethane (B109758)/Water | 4 | ~85 (for styrene) | ~86 (for styrene) | High enantioselectivity | Catalyst cost, use of chlorinated solvents |
| m-CPBA Epoxidation | m-CPBA | - | Dichloromethane | 12 | High (general) | 0 (racemic) | Simplicity, high yields | Use of potentially explosive peracid, racemic product |
| Halohydrin Formation | KBr | NaOCl | Acetonitrile (B52724) | 10 | ~67 | 0 (racemic) | Readily available and inexpensive reagents | Formation of diol byproduct (~21%), moderate yield |
| Chemoenzymatic Epoxidation | Novozym 435 (Lipase) | H₂O₂ | Chloroform (B151607) | 12 | >90 (for 1-nonene) | Variable (can be high) | Mild conditions, "green" oxidant, high yields | Longer reaction times, enzyme cost and stability |
Experimental Protocols
Jacobsen-Katsuki Epoxidation (Representative Protocol)
This protocol is based on the enantioselective epoxidation of terminal alkenes and is adapted for the synthesis of this compound from 1-dodecene.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
1-Dodecene
-
Sodium hypochlorite (B82951) (NaOCl, commercial bleach)
-
4-Phenylpyridine (B135609) N-oxide (PPNO)
-
Dichloromethane (CH₂Cl₂)
-
pH 11.3 buffer (0.05 M Na₂B₄O₇ • 10 H₂O, 0.004 M NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 1-dodecene (1.0 mmol) and 4-phenylpyridine N-oxide (0.25 mmol) in dichloromethane (10 mL) at 0 °C is added the Jacobsen's catalyst (0.02 mmol).
-
A buffered solution of sodium hypochlorite (5.0 mmol in 5 mL of pH 11.3 buffer) is added dropwise to the rapidly stirring mixture over 1 hour.
-
The reaction is stirred vigorously at 0 °C for 4 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound.
-
Enantiomeric excess is determined by chiral GC or HPLC analysis.
Epoxidation with m-CPBA
This protocol describes the direct epoxidation of 1-dodecene using m-CPBA to produce racemic this compound.
Materials:
-
1-Dodecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite (B76179) solution (Na₂SO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
1-Dodecene (10 mmol) is dissolved in dichloromethane (50 mL) and the solution is cooled to 0 °C in an ice bath.
-
m-CPBA (12 mmol, 1.2 equivalents) is added portion-wise to the stirred solution over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 11 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0 °C and the precipitated m-chlorobenzoic acid is filtered off.
-
The filtrate is washed successively with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give crude this compound.
-
Purification by distillation under reduced pressure yields the pure epoxide.
Halohydrin Formation and Cyclization
This method, adapted from a patented procedure, involves the in-situ formation of a bromohydrin from 1-dodecene, which then cyclizes to form this compound.[1]
Materials:
-
1-Dodecene
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl) solution
-
Acetonitrile
Procedure:
-
A mixture of 1-dodecene (1 volume part) and acetonitrile (8-15 volume parts) is prepared.
-
Potassium bromide is added as a catalyst.
-
Sodium hypochlorite solution is added, and the reaction mixture is stirred at 40 °C for 10 hours.
-
The reaction results in a mixture of 1,2-epoxydodecane (this compound) and 1,2-dodecanediol (B74227).[1]
-
The products are isolated and purified by standard techniques such as extraction and distillation. The reported yield of 1,2-epoxydodecane is approximately 67%, with about 21% of 1,2-dodecanediol as a byproduct.[1]
Chemoenzymatic Epoxidation
This protocol utilizes an immobilized lipase (B570770) to catalyze the formation of a peracid in situ, which then epoxidizes the alkene. This procedure is adapted from a method for the epoxidation of 1-nonene.[2]
Materials:
-
1-Dodecene
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Octanoic acid
-
Chloroform
Procedure:
-
In a round-bottom flask, 1-dodecene (0.6 mmol) is dissolved in chloroform (10 mL).
-
Octanoic acid (8.8 mmol) and Novozym 435 (e.g., 20 mg) are added to the solution.
-
The reaction is initiated by the addition of hydrogen peroxide (4.4 mmol).
-
The mixture is stirred at 35 °C for 12 hours.
-
After the reaction, the enzyme is filtered off for potential reuse.
-
The filtrate is washed with a solution of sodium bicarbonate to remove excess octanoic acid.
-
The organic layer is dried, and the solvent is evaporated to yield this compound.
-
Further purification can be achieved by column chromatography.
Mandatory Visualizations
References
A Comparative Guide to the Reactivity of 2-Undecyloxirane and Other Terminal Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-undecyloxirane (B156488) with other common terminal epoxides. The ring-opening of epoxides is a fundamental transformation in organic synthesis, yielding valuable 1,2-difunctionalized compounds that are precursors to a wide range of pharmaceuticals and biologically active molecules.[1] Understanding the relative reactivity and regioselectivity of different epoxides is crucial for designing efficient and selective synthetic routes.
Factors Influencing Terminal Epoxide Reactivity
The reactivity of terminal epoxides in ring-opening reactions is primarily governed by a combination of steric and electronic factors, as well as the reaction conditions (i.e., acidic or basic).[2][3]
-
Ring Strain: Epoxides possess significant ring strain (approximately 13 kcal/mol), which is the primary driving force for the ring-opening reaction.[4][5]
-
Steric Hindrance: The accessibility of the two carbons of the epoxide ring to an incoming nucleophile plays a major role. The less substituted carbon is generally more accessible.
-
Electronic Effects: The substituent on the epoxide ring can influence the electron density at the ring carbons. Electron-donating groups can stabilize a partial positive charge on the adjacent carbon, while electron-withdrawing groups can enhance the electrophilicity of the ring carbons.
-
Reaction Conditions: The nature of the nucleophile and the presence or absence of an acid catalyst dictate the reaction mechanism and, consequently, the regioselectivity of the ring-opening.
Reactivity of this compound
This compound is a terminal epoxide characterized by a long C9 alkyl chain attached to one of the ring carbons. Its reactivity profile is dictated by the following:
-
Steric Effects: The long undecyl chain presents significant steric bulk around the substituted carbon (C2), hindering the approach of nucleophiles at this position.
-
Electronic Effects: The alkyl chain is a weak electron-donating group through induction. This effect is generally minor compared to the steric influence in nucleophilic substitution reactions.
Comparative Analysis of Terminal Epoxide Reactivity
The reactivity of this compound is best understood by comparing it to other terminal epoxides with varying substituents. The following table summarizes the key characteristics and expected reactivity of this compound, propylene (B89431) oxide, 1,2-epoxybutane, and styrene (B11656) oxide.
| Epoxide | Structure | Substituent | Key Steric and Electronic Factors | Predicted Regioselectivity with Strong Nucleophiles (e.g., RO⁻, CN⁻) | Predicted Regioselectivity with Weak Nucleophiles/Acidic Conditions (e.g., H₂O, ROH/H⁺) |
| This compound | C₉H₁₉-CH(O)CH₂ | Undecyl | High steric hindrance at C2. Weak electron-donating group. | Attack at the less substituted C1 (Sₙ2-like). | Attack at the more substituted C2 (Sₙ1-like). |
| Propylene Oxide | CH₃-CH(O)CH₂ | Methyl | Low steric hindrance at C2. Weak electron-donating group. | Attack at the less substituted C1. | Attack at the more substituted C2. |
| 1,2-Epoxybutane | CH₃CH₂-CH(O)CH₂ | Ethyl | Moderate steric hindrance at C2. Weak electron-donating group. | Attack at the less substituted C1. | Attack at the more substituted C2. |
| Styrene Oxide | C₆H₅-CH(O)CH₂ | Phenyl | Moderate steric hindrance at C2. Electron-withdrawing group that can stabilize an adjacent positive charge through resonance. | Attack at the less substituted C1. | Predominant attack at the more substituted (benzylic) C2 due to carbocation stability. |
Reaction Mechanisms and Regioselectivity
The regiochemical outcome of the ring-opening of terminal epoxides is highly dependent on the reaction conditions.
-
Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the sterically least hindered carbon, which for terminal epoxides is the unsubstituted C1 position. This results in the formation of a secondary alcohol.
-
Under Acidic Conditions (Weak Nucleophiles): The epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a transition state with significant Sₙ1 character. The nucleophile preferentially attacks the more substituted carbon (C2) because it can better stabilize the developing partial positive charge.
Caption: Reaction pathways for terminal epoxide ring-opening.
Experimental Protocols
The following are generalized protocols for the nucleophilic ring-opening of a terminal epoxide like this compound.
Protocol 1: Base-Catalyzed Ring-Opening with an Alcohol (Alkoxide Nucleophile)
Objective: To synthesize a 1-alkoxy-2-alkanol via Sₙ2 attack at the less substituted carbon.
Materials:
-
Terminal Epoxide (e.g., this compound)
-
Anhydrous Alcohol (e.g., Methanol)
-
Strong Base (e.g., Sodium Metal, Sodium Hydride)
-
Anhydrous Inert Solvent (e.g., THF, Diethyl Ether)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Drying Agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Preparation of Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the anhydrous alcohol (1.2 equivalents) in the anhydrous solvent. Carefully add the strong base (1.1 equivalents) in portions at 0 °C. Stir until the base is fully consumed and a solution of the alkoxide is formed.
-
Reaction: To the freshly prepared alkoxide solution, add the terminal epoxide (1.0 equivalent) dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol
Objective: To synthesize a 2-alkoxy-1-alkanol via Sₙ1-like attack at the more substituted carbon.
Materials:
-
Terminal Epoxide (e.g., this compound)
-
Alcohol (used as both nucleophile and solvent)
-
Acid Catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of a Lewis acid like BF₃·OEt₂)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Drying Agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal epoxide (1.0 equivalent) in a large excess of the alcohol.
-
Catalyst Addition: Cool the solution to 0 °C and add the acid catalyst dropwise.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over the drying agent, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Caption: General experimental workflow for epoxide ring-opening.
Conclusion
The reactivity of this compound is analogous to other terminal epoxides with long alkyl chains. Its ring-opening reactions are dictated by well-established principles of steric and electronic control. Under basic conditions, nucleophilic attack occurs at the less hindered C1 position, while acidic conditions favor attack at the more substituted C2 position. This predictable reactivity, combined with the hydrophobicity imparted by the long alkyl chain, makes this compound a useful building block for synthesizing amphiphilic molecules and other complex organic structures.
References
A Comparative Guide to Chiral Building Blocks: Alternatives to 2-Undecyloxirane in Asymmetric Synthesis
For researchers engaged in the synthesis of complex chiral molecules, particularly in the fields of pharmaceuticals and materials science, the selection of appropriate chiral building blocks is a critical decision that dictates synthetic efficiency, stereochemical purity, and overall yield. 2-Undecyloxirane (B156488) (also known as 1,2-epoxytridecane) is a valuable C11-epoxide synthon. However, a range of alternative strategies and building blocks exists, each offering distinct advantages in terms of accessibility, stereocontrol, and functional group compatibility.
This guide provides an objective comparison of key alternatives to this compound, focusing on methods for their synthesis and presenting comparative experimental data for long-chain aliphatic substrates. We will explore direct asymmetric synthesis routes, kinetic resolution of racemic precursors, biocatalytic methods, and synthons derived from the chiral pool.
Overview of Synthetic Strategies
The generation of enantiopure long-chain epoxides and their diol counterparts can be broadly categorized into two primary approaches:
-
Asymmetric Synthesis: Creating the desired stereocenter from a prochiral precursor, typically a long-chain terminal alkene (e.g., 1-dodecene (B91753) for a C12 backbone).
-
Resolution: Separating a racemic mixture of the epoxide, most commonly through the selective reaction of one enantiomer, leaving the other enriched.
Biocatalysis and chiral pool synthesis represent distinct methodologies that can fall under or complement these primary approaches.
Performance Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of 1,2-epoxydodecane (B1583528) (a close structural analog of this compound) and related long-chain chiral building blocks using various prominent methods.
Table 1: Asymmetric Epoxidation of 1-Dodecene
| Method | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Key Features & Limitations |
| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(III)-salen complex | NaOCl | ~85 (styrene) | ~36-50 (for terminal alkenes) | Highly effective for cis-disubstituted and conjugated alkenes, but provides modest enantioselectivity for unfunctionalized terminal alkenes.[1][2] |
| Shi Epoxidation | Fructose-derived chiral ketone | Oxone (KHSO₅) | 60-85 | 88-92 | An effective organocatalytic method that avoids heavy metals. Works well for various alkene substitution patterns, including terminal ones.[3][4][5] |
Table 2: Resolution and Biocatalytic Methods for Long-Chain Epoxides & Diols
| Method | Catalyst/Enzyme | Substrate | Product(s) | Yield (%) | Enantiomeric Excess (ee, %) | Key Features & Limitations |
| Hydrolytic Kinetic Resolution (HKR) | (R,R)-(salen)Co(III)OAc | (±)-1,2-Epoxydodecane | (S)-1,2-Epoxydodecane & (R)-1,2-Dodecanediol | ~45 (for each) | >99 (epoxide), >98 (diol) | Exceptionally high enantioselectivity for both the recovered epoxide and the diol product. Highly scalable and reliable. |
| Biocatalytic Enantioconvergent Hydrolysis | Epoxide Hydrolase (mutant SlEH1) | (±)-1,2-Epoxyoctane | (R)-1,2-Octanediol | 95.6 | 94.7 | "Green" method using enzymes in aqueous media. Converts the entire racemic mixture to a single enantiomer of the diol, maximizing yield. |
Table 3: Alternative Chiral Building Blocks
| Building Block | Source/Synthesis Method | Key Intermediate | Overall Yield | Enantiomeric Purity | Key Features & Limitations |
| Chiral 1,2-Diols from Chiral Pool | D-Mannitol | 1,2:5,6-Di-O-isopropylidene-D-mannitol | Multi-step; variable overall yield | >99% (initial) | Starts from an inexpensive, enantiopure natural product. Requires a multi-step sequence which can lower overall yield. |
| Chiral Alkyl Glycidyl Ethers | Asymmetric glycidylation of fatty alcohol | (Method not well-established for high ee) | - | - | Structurally similar to alkyloxiranes. Asymmetric synthesis is not as developed as for simple epoxides; often prepared and used as racemic mixtures. |
Experimental Protocols
Hydrolytic Kinetic Resolution (HKR) of (±)-1,2-Epoxydodecane
This protocol is adapted from the highly reliable Jacobsen procedure for terminal epoxides.
Materials:
-
(±)-1,2-Epoxydodecane
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate (B1210297) [(R,R)-(salen)Co(III)OAc]
-
Tetrahydrofuran (THF), distilled
-
Deionized water
-
Glacial acetic acid (for catalyst activation if starting from Co(II))
-
Diatomaceous earth (Celite®)
Procedure:
-
If starting with (salen)Co(II), pre-activate the catalyst: To a flask containing the (salen)Co(II) complex (0.005 eq), add THF. Stir the suspension open to the air for 10 minutes, then add glacial acetic acid (1.0 eq relative to Co). Stir for another 10 minutes until a color change to dark brown/red is observed.
-
To the activated (salen)Co(III)OAc catalyst solution (0.5 mol %) in a round-bottom flask, add the racemic 1,2-epoxydodecane (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add deionized water (0.55 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by chiral GC or TLC. The reaction is complete at ~55% conversion.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1,2-epoxydodecane from the (R)-1,2-dodecanediol product via flash column chromatography on silica (B1680970) gel.
Shi Asymmetric Epoxidation of 1-Dodecene
This organocatalytic protocol is adapted from the procedures developed by Yian Shi.
Materials:
-
1-Dodecene
-
Shi Catalyst (fructose-derived ketone) (0.2-0.3 eq)
-
Acetonitrile (CH₃CN) and Dimethoxymethane (DMM) (solvent system, e.g., 1:2 v/v)
-
Potassium peroxymonosulfate (B1194676) (Oxone®) (1.5 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt solution (in water)
-
Tetrabutylammonium hydrogensulfate (phase transfer catalyst)
Procedure:
-
To a round-bottom flask, add 1-dodecene (1.0 eq) and the Shi catalyst (0.3 eq) dissolved in the CH₃CN/DMM solvent mixture.
-
Add an aqueous buffer solution of K₂CO₃ and EDTA. Cool the vigorously stirred biphasic mixture to 0 °C.
-
In a separate flask, prepare a solution of Oxone® in aqueous EDTA.
-
Add the Oxone® solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C and ensuring the pH remains basic (~10.5) by periodic addition of K₂CO₃ if necessary.
-
Stir the reaction at 0 °C for an additional 2-4 hours after the addition is complete. Monitor by TLC or GC for the consumption of the starting alkene.
-
Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxide.
Visualization of Synthetic Workflows
The choice between asymmetric synthesis and kinetic resolution represents a fundamental divergence in synthetic strategy.
Conclusion and Recommendations
The optimal choice of a chiral building block strategy depends heavily on the specific requirements of the synthesis.
-
For the highest enantiomeric purity of both the epoxide and its corresponding 1,2-diol, Hydrolytic Kinetic Resolution (HKR) is the superior method. It consistently delivers ee values >98% for both products from an inexpensive racemic starting material. This makes it an outstanding choice for applications where both enantiomers are desired or where exceptional optical purity is paramount.
-
When a metal-free synthesis is preferred, the Shi Asymmetric Epoxidation offers a robust alternative. It provides good yields and high enantioselectivity for terminal alkenes, avoiding the use of potentially contaminating transition metals, which is a significant advantage in pharmaceutical synthesis.
-
For a sustainable and high-yield route to a single enantiomer of a 1,2-diol, biocatalytic enantioconvergent hydrolysis is an excellent "green" option. This method circumvents the 50% theoretical yield limit of kinetic resolution, converting the entire racemic starting material into one valuable chiral product.
-
Chiral pool synthesis, while elegant, is often best suited for targets that contain significant portions of the original chiral scaffold. For creating simple, long aliphatic chiral centers, the multi-step sequences required often result in a lower overall yield compared to more direct catalytic methods.
Ultimately, while this compound and its analogs can be effectively synthesized, methods like HKR that produce multiple, highly enantioenriched products from a single racemic precursor offer exceptional value and efficiency in modern synthetic chemistry.
References
A Spectroscopic Comparison of (R)- and (S)-2-Undecyloxirane for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-2-Undecyloxirane, also known as (R)- and (S)-1,2-epoxytridecane. As chiral building blocks, the stereochemical purity of these epoxides is critical in the synthesis of complex molecules, particularly in the field of drug development where enantiomeric identity can significantly impact pharmacological activity. This document outlines the key spectroscopic differences and similarities, supported by experimental data and detailed protocols to aid in their characterization.
Introduction to Spectroscopic Analysis of Chiral Epoxides
(R)- and (S)-2-Undecyloxirane are enantiomers, meaning they are non-superimposable mirror images of each other. In a chiral environment, they exhibit identical physical properties such as boiling point, density, and refractive index. Similarly, their spectroscopic signatures in achiral solvents for techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are identical. The primary experimental technique to differentiate between these enantiomers is polarimetry, which measures their optical rotation.
Data Presentation
The following tables summarize the key spectroscopic data for the enantiomers of 2-Undecyloxirane. As specific experimental data for this compound is limited, representative data from its close homolog, 1,2-epoxytetradecane, is provided for NMR and IR spectroscopy, as the spectral characteristics are expected to be highly similar.
Table 1: Optical Rotation Data for (R)- and (S)-2-Undecyloxirane
| Compound | Specific Rotation ([α]D²⁵) |
| (R)-2-Undecyloxirane | +10° (neat) |
| (S)-2-Undecyloxirane | -10° (neat, inferred)[1][2] |
Table 2: Representative ¹H NMR Spectroscopic Data (of 1,2-Epoxytetradecane in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.9 | m | -CH (oxirane ring) |
| ~2.7 | m | -CH₂ (oxirane ring) |
| ~1.5 | m | -CH₂- adjacent to oxirane |
| ~1.2-1.4 | br s | -(CH₂)₉- |
| ~0.9 | t | -CH₃ |
Data is representative for a long-chain terminal epoxide and is based on typical chemical shifts for this class of compounds.[3][4]
Table 3: Representative ¹³C NMR Spectroscopic Data (of 1,2-Epoxytetradecane in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~52.4 | -CH (oxirane ring) |
| ~47.1 | -CH₂ (oxirane ring) |
| ~31.9-22.7 | -(CH₂)₁₀- |
| ~14.1 | -CH₃ |
Data is representative for a long-chain terminal epoxide and is based on typical chemical shifts for this class of compounds.
Table 4: Representative IR Spectroscopic Data (of 1,2-Epoxytetradecane, neat)
| Frequency (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (alkyl) |
| ~1465 | C-H bend (alkyl) |
| ~1250 | C-O stretch (oxirane ring, symmetric) |
| ~915 | C-O stretch (oxirane ring, asymmetric) |
| ~830 | C-O stretch (oxirane ring, symmetric) |
Data is representative for a long-chain terminal epoxide and is based on typical absorption bands for this class of compounds.
Table 5: Representative Mass Spectrometry Data (of 1,2-Epoxydodecane)
| m/z | Interpretation |
| 184 | Molecular Ion [M]⁺ |
| 155 | [M-C₂H₅]⁺ |
| 141 | [M-C₃H₇]⁺ |
| 127 | [M-C₄H₉]⁺ |
| 113 | [M-C₅H₁₁]⁺ |
| 99 | [M-C₆H₁₃]⁺ |
| 85 | [M-C₇H₁₅]⁺ |
| 71 | [M-C₈H₁₇]⁺ |
| 57 | [M-C₉H₁₉]⁺ |
| 43 | [C₃H₇]⁺ (Base Peak) |
Fragmentation pattern is representative for a long-chain terminal epoxide.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Polarimetry (Optical Rotation)
-
Objective: To determine the specific rotation of the chiral epoxide, which distinguishes the (R) and (S) enantiomers.
-
Instrumentation: A standard polarimeter.
-
Procedure:
-
The sample is analyzed neat (without solvent) or as a solution of known concentration.
-
The polarimeter cell is filled with the sample, ensuring no air bubbles are present in the light path.
-
The cell is placed in the polarimeter.
-
The observed rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 25°C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL (or the density in g/mL for a neat sample).
-
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure of the epoxide. The NMR spectra of both enantiomers in an achiral solvent will be identical.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the epoxide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately -2 to 12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher sample concentration and a greater number of scans are typically required compared to ¹H NMR. The spectral width is usually set from 0 to 220 ppm.
-
Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, particularly the characteristic epoxide ring vibrations. The IR spectra of both enantiomers will be identical.
-
Instrumentation: An FTIR spectrometer.
-
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small drop of the liquid epoxide sample directly onto the ATR crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the epoxide. The mass spectra of both enantiomers will be identical.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Procedure (GC-MS with Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of the epoxide in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection and Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV). This causes ionization and fragmentation of the molecule.
-
Detection: The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of (R)- and (S)-2-Undecyloxirane.
Caption: Workflow for the spectroscopic analysis of this compound enantiomers.
References
Comparative Analysis of 2-Undecyloxirane Stereoisomers: A Review of Available Biological Data
A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the comparative biological activities of the stereoisomers of 2-Undecyloxirane, specifically (R)-2-Undecyloxirane and (S)-2-Undecyloxirane. While the principles of stereochemistry in pharmacology suggest that these enantiomers would likely exhibit different biological effects, specific experimental data to support a direct comparison is not present in the current body of scientific literature.
The study of stereoisomers is crucial in drug development, as the three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often interact differently with chiral biological molecules such as enzymes and receptors. This can lead to one enantiomer having a desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.
Despite the importance of such comparative studies, it appears that this compound and its individual stereoisomers have not been the subject of detailed biological investigation, or at least, the results of such studies have not been published in accessible scientific journals or databases. Therefore, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.
To provide context for researchers and drug development professionals interested in this area, the following sections outline the general principles of stereoisomerism in biological systems and the standard methodologies that would be employed in such a comparative study.
General Principles of Stereoisomer Activity
The differential activity of stereoisomers is a fundamental concept in pharmacology. Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This chirality leads to stereospecific interactions between drug molecules and their biological targets. For a molecule like this compound, which possesses a chiral center at the C2 position of the oxirane ring, the (R) and (S) enantiomers would be expected to bind to a target protein with different affinities and orientations, potentially leading to varied biological responses.
Hypothetical Experimental Workflow for Comparison
Should researchers undertake a comparative study of this compound stereoisomers, a typical experimental workflow would involve several key stages. The following diagram, generated using the DOT language, illustrates a logical progression for such a study.
Caption: Hypothetical workflow for the comparative biological evaluation of this compound stereoisomers.
Conclusion
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Undecyloxirane
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Undecyloxirane, a chemical that requires careful handling due to its potential hazards. Adherence to these procedures is crucial for mitigating risks of chemical exposure and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. All handling and disposal activities should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.
Chemical Properties and Hazard Summary
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 1,2-Epoxytridecane, 1-Tridecene oxide | [2] |
| CAS Number | 66587-57-3 | [2] |
| Molecular Formula | C₁₃H₂₆O | |
| Potential Hazards | Based on similar epoxides, may be flammable and harmful if swallowed or inhaled. May cause skin and eye irritation. Suspected of causing cancer. |
Note: The hazard information is based on general data for similar chemicals. Always refer to the manufacturer-specific Safety Data Sheet (SDS) for complete and accurate hazard information.
Experimental Protocol for Waste Collection and Disposal
The proper segregation and collection of chemical waste are critical first steps in the disposal process. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through an established hazardous waste program.
Step 1: Prepare a Designated Hazardous Waste Container
-
Select an Appropriate Container : Obtain a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid. Plastic bottles are often preferred over glass to minimize the risk of breakage.
-
Properly Label the Container : The container must be clearly labeled with the words "Hazardous Waste". The label must also include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory room number).
-
The name and contact information of the principal investigator.
-
Appropriate hazard pictograms.
-
Step 2: Transfer of Chemical Waste
-
Liquid Waste : Carefully transfer any unused or waste this compound into the designated hazardous waste container. Do not pour chemical waste down the sink.
-
Contaminated Solid Waste : Any solid materials, such as gloves, pipette tips, or absorbent paper contaminated with this compound, must be collected in a separate, clearly labeled container for solid hazardous waste.
Step 3: Container Rinsing
-
Triple Rinse Empty Containers : If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect Rinsate : The first rinseate is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container. Subsequent rinses may also need to be collected depending on institutional and local regulations.
Step 4: Storage of Hazardous Waste
-
Secure the Container : Ensure the lid of the hazardous waste container is securely closed except when adding waste.
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Segregate Incompatibles : Store the waste container away from incompatible materials to prevent accidental reactions.
Final Disposal Procedures
The final disposal of hazardous waste must be managed by trained professionals in compliance with all federal, state, and local regulations.
-
Contact Environmental Health and Safety (EHS) : Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup.
-
Professional Disposal : The EHS department will arrange for the collection and subsequent disposal of the this compound waste through a licensed hazardous waste disposal company. The typical method for disposal of this type of organic waste is high-temperature incineration at a permitted facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Undecyloxirane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2-Undecyloxirane, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety and logistical information for the proper handling and disposal of this compound (also known as 1,2-Epoxytridecane). Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound and similar long-chain epoxides are local irritants and may pose other health hazards upon exposure.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Must be chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant splash hazard.[4][5] |
| Hand Protection | Nitrile Gloves | While specific breakthrough time data for this compound is not readily available, nitrile gloves are generally recommended for incidental splash protection against a variety of chemicals. For prolonged contact, it is crucial to consult the glove manufacturer's specific chemical resistance data. Double gloving may be appropriate in some situations. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and fully fastened. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Before beginning any work, ensure that the chemical fume hood is functioning correctly.
-
Verify the location and accessibility of the nearest emergency shower and eyewash station.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Ensure a copy of the Safety Data Sheet (SDS) for a similar compound (e.g., 1,2-Epoxytetradecane) is readily available.
2. Handling the Chemical:
-
Don all required PPE as specified in the table above.
-
Carefully open the container of this compound inside the chemical fume hood.
-
Use appropriate laboratory equipment (e.g., pipettes, glassware) to transfer the required amount of the chemical.
-
Keep the container tightly sealed when not in use.
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale vapors.
3. Post-Handling Procedures:
-
Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly label and store any remaining chemical in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and associated waste must be handled in accordance with institutional and local regulations for chemical waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled hazardous waste container. The container should be kept closed when not in use and stored in a designated satellite accumulation area.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, paper towels, and pipette tips, in a designated solid hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.
Disposal Procedure:
-
All waste must be clearly labeled with the chemical name and associated hazards.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
